4-Hydroxy-2,5-dimethylhexan-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23088. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2,5-dimethylhexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5(2)7(9)8(10)6(3)4/h5-7,9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYRRYXXNJLYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281800 | |
| Record name | 4-hydroxy-2,5-dimethylhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-77-0 | |
| Record name | 815-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-2,5-dimethylhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Hydroxy-2,5-dimethylhexan-3-one basic properties
An In-depth Technical Guide on 4-Hydroxy-2,5-dimethylhexan-3-one
Introduction
This compound, also known as isobutyroin, is an alpha-hydroxy ketone.[1] This class of organic compounds, characterized by a hydroxyl group adjacent to a ketone, is significant in organic chemistry due to their versatility as intermediates in a wide range of chemical transformations.[1] This guide provides a comprehensive overview of the basic properties, synthesis, applications, and safety information for this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [2][3] |
| Molecular Weight | 144.21 g/mol | [2][3] |
| CAS Number | 815-77-0 | [2][3] |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Boiling Point | 182.1 ± 8.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 69.1 ± 11.0 °C | |
| Purity | 95% | [2] |
| Storage Temperature | Room temperature |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. The following spectroscopic information is available:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR spectral data are available and can be accessed through NMRShiftDB.[3]
-
Mass Spectrometry (MS) : GC-MS data is available from the NIST Mass Spectrometry Data Center.[3]
-
Infrared (IR) Spectroscopy : Vapor phase IR spectra are available.[3]
Synthesis and Reactivity
Alpha-hydroxy ketones, such as this compound, are typically synthesized via reactions like the acyloin condensation of esters.[1]
General Experimental Protocol for Acyloin Condensation
While a specific protocol for the synthesis of this compound was not detailed in the provided search results, a general procedure for acyloin condensation is as follows. This can be adapted for the synthesis of the target molecule from an appropriate ester.
Materials:
-
Anhydrous ester (e.g., ethyl isobutyrate)
-
Sodium metal
-
Anhydrous solvent (e.g., xylene, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Apparatus for reflux and distillation
Procedure:
-
Set up a reflux apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
Disperse sodium metal in the anhydrous solvent by heating until the sodium melts and then stirring vigorously.
-
Cool the mixture to room temperature.
-
Slowly add the anhydrous ester to the sodium dispersion with continuous stirring. An exothermic reaction should be observed.
-
After the initial reaction subsides, heat the mixture to reflux for several hours to complete the reaction.
-
Cool the reaction mixture and cautiously add a proton source (e.g., ethanol, followed by water) to quench any unreacted sodium and to hydrolyze the intermediate enediolate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude acyloin by distillation or chromatography.
A potential synthetic workflow for alpha-hydroxy ketones is illustrated in the diagram below.
Caption: Generalized workflow for the synthesis of alpha-hydroxy ketones via acyloin condensation.
Applications
This compound is recognized as an aroma compound and is utilized in the food industry as a flavoring agent to enhance the sensory profiles of various products.[1] It is important to distinguish it from the structurally similar and well-known flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), which is found in many fruits and is also a product of the Maillard reaction.[4]
The relationship between the chemical properties of this compound and its primary application is depicted below.
Caption: Logical relationship between the properties of this compound and its use.
Safety and Handling
For safe handling of this compound in a laboratory setting, it is essential to adhere to the following safety precautions.
Hazard Identification:
-
Pictogram: Exclamation Mark
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Avoid all personal contact, including inhalation.[5]
References
An In-depth Technical Guide on 4-Hydroxy-2,5-dimethylhexan-3-one (CAS: 815-77-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-2,5-dimethylhexan-3-one (CAS Number 815-77-0), also known as isobutyroin. The document details its chemical and physical properties, synthesis via acyloin condensation, and safety information. Notably, a thorough review of publicly available scientific literature reveals a significant lack of data on the biological activity, mechanism of action, and potential therapeutic applications of this compound. The guide distinguishes it from the structurally different and well-studied flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), to prevent confusion. This document serves as a foundational resource for researchers interested in this molecule, highlighting the current knowledge gaps and potential areas for future investigation.
Chemical and Physical Properties
This compound is an α-hydroxy ketone.[1] It is a colorless to pale yellow liquid with a characteristic odor.[2] The presence of both a hydroxyl and a ketone functional group makes it a versatile intermediate in organic synthesis.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 815-77-0 | [2][3][4] |
| Molecular Formula | C₈H₁₆O₂ | [2][3] |
| Molecular Weight | 144.21 g/mol | [2][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Isobutyroin, 2,5-Dimethyl-4-hydroxy-3-hexanone | [2][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Purity (Commercial) | Typically ≥95% | [3][4] |
| Storage Temperature | Room temperature | [4] |
| SMILES | CC(C)C(C(=O)C(C)C)O | [2] |
| InChI Key | SMYRRYXXNJLYLY-UHFFFAOYSA-N | [4] |
Synthesis
The primary method for synthesizing α-hydroxy ketones such as this compound (isobutyroin) is the acyloin condensation.[5][6] This reaction involves the reductive coupling of two carboxylic ester molecules using metallic sodium.[5] For the synthesis of isobutyroin, an isobutyrate ester, such as ethyl isobutyrate, would be the starting material.
General Experimental Protocol for Acyloin Condensation
Materials:
-
Ethyl isobutyrate (or another isobutyrate ester)
-
Metallic sodium, finely dispersed
-
Anhydrous aprotic solvent (e.g., toluene, xylene)[5]
-
Chlorotrimethylsilane (optional, as a trapping agent to improve yield)[5][6]
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Sodium Dispersion: Anhydrous toluene is added to the flask, followed by finely cut pieces of metallic sodium. The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium. The flask is then allowed to cool to room temperature while stirring continues.
-
Ester Addition: Ethyl isobutyrate, dissolved in anhydrous toluene, is added dropwise to the sodium dispersion over a period of 1-2 hours with continuous stirring. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux with vigorous stirring for several hours until the sodium is consumed.
-
Workup: The reaction mixture is cooled in an ice bath, and any remaining sodium is destroyed by the careful, dropwise addition of ethanol. The mixture is then acidified with dilute hydrochloric acid. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound.
Note: The use of chlorotrimethylsilane as a trapping agent for the enediolate intermediate can significantly improve the yield of the acyloin condensation.[5][6] In this modified procedure, chlorotrimethylsilane is added to the reaction mixture along with the ester. The resulting bis-silyloxyalkene is then hydrolyzed during the acidic workup to give the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
An extensive search of scientific databases and literature reveals no specific studies on the biological activity, pharmacology, or mechanism of action of this compound.
It is crucial to distinguish this compound from the structurally different but similarly named 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) . HDMF is a well-researched flavor compound with known biological activities, including effects on bacterial quorum sensing and antioxidant properties.[1][8][9] The current body of scientific literature does not attribute these or any other biological effects to this compound.
The absence of data on the biological activity of this compound represents a significant knowledge gap and an opportunity for future research.
Safety and Handling
Based on available safety data sheets, this compound is considered hazardous.[4]
Table 2: Hazard Information for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Source(s) |
| Acute Toxicity (Oral) | Exclamation Mark | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | [4] |
| Skin Corrosion/Irritation | Exclamation Mark | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 | [4] |
| Serious Eye Damage/Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [4] |
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound (isobutyroin) is a known α-hydroxy ketone whose synthesis is achievable through the acyloin condensation of isobutyrate esters. While its chemical and physical properties are documented, there is a profound lack of information regarding its biological activities and potential applications in drug development or other scientific fields. This guide summarizes the currently available technical information and highlights the need for further research to elucidate the pharmacological profile of this compound. Researchers are cautioned to avoid conflating this molecule with the well-studied furanone, Furaneol®.
References
- 1. Effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone supplementation on growth performance, serum antioxidant capacity, rumen fermentation characteristics, rumen bacterial quorum sensing, and microbial community in Hu sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H16O2 | CID 229406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 815-77-0 [sigmaaldrich.com]
- 5. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 6. Acyloin Condensation [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]
- 9. Inhibitory effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) on acyl-homoserine lactone-mediated virulence factor production and biofilm formation in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of 4-Hydroxy-2,5-dimethylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-2,5-dimethylhexan-3-one, a significant α-hydroxy ketone, has a history deeply rooted in the foundational principles of organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, and key experimental data. The primary synthesis route, the acyloin condensation, is detailed along with its mechanism. Quantitative data is presented in a structured format, and a logical diagram of the synthesis pathway is provided. This document serves as a critical resource for professionals in chemical research and drug development, offering insights into the synthesis and properties of this versatile molecule.
Introduction
This compound, also known by its trivial name isobutyroin, is an α-hydroxy ketone (or acyloin) with the chemical formula C₈H₁₆O₂. As a member of the acyloin class of compounds, it features a hydroxyl group adjacent to a ketone functional group. This structural motif makes it a valuable intermediate in various organic syntheses. The discovery of isobutyroin is directly linked to the development of one of the classic name reactions in organic chemistry: the acyloin condensation. Understanding the history of this compound provides a window into the evolution of synthetic organic chemistry in the early 20th century.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the pioneering work of French chemists Louis Bouveault and Gustave Louis Blanc on the reductive coupling of esters. In 1903, they first reported the reaction that would later be known as the acyloin condensation .[1][2] This reaction involves the reductive coupling of two carboxylic acid esters in the presence of metallic sodium to form an α-hydroxy ketone.[1][3]
While Bouveault and Blanc laid the foundational groundwork for this class of reactions, the first specific synthesis of this compound, or isobutyroin, has been attributed to later work that applied their methodology to specific esters. The synthesis of isobutyroin is a classic example of this reaction, utilizing an isobutyrate ester as the starting material.
In some modern literature, alternative synthetic routes such as the aldol condensation of isobutyraldehyde have been mentioned as methods to prepare this compound, citing "literature procedures". However, the primary and historical method of its first synthesis remains the acyloin condensation.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier specifications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| CAS Number | 815-77-0 |
| Appearance | Pale-yellow to yellow-brown liquid |
| Boiling Point | 182.1 ± 8.0 °C at 760 mmHg |
| Density | 0.9 ± 0.1 g/cm³ |
| Flash Point | 69.1 ± 11.0 °C |
| Vapor Pressure | 0.2 ± 0.8 mmHg at 25°C |
Experimental Protocols
The primary method for the synthesis of this compound is the acyloin condensation of an ethyl isobutyrate. Below is a generalized experimental protocol based on the principles of the Bouveault-Blanc reaction.
Synthesis of this compound via Acyloin Condensation
Materials:
-
Ethyl isobutyrate
-
Metallic sodium, finely divided
-
Anhydrous diethyl ether or toluene
-
Aqueous solution of a weak acid (e.g., acetic acid or ammonium chloride) for workup
Procedure:
-
A reaction flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with anhydrous diethyl ether or toluene and finely divided metallic sodium.
-
The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.
-
Ethyl isobutyrate is added dropwise to the refluxing mixture over a period of several hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional period to ensure the completion of the reaction.
-
The reaction mixture is then cooled, and any unreacted sodium is carefully quenched with a suitable alcohol (e.g., ethanol).
-
The resulting mixture is then hydrolyzed by the slow addition of a weak acid solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation to yield this compound.
Reaction Mechanism and Visualization
The acyloin condensation proceeds through a radical-anion mechanism. The key steps are illustrated in the following diagram.
Caption: Acyloin condensation pathway for the synthesis of this compound.
Conclusion
This compound, or isobutyroin, holds a significant place in the history of organic chemistry as a direct product of the acyloin condensation, a reaction developed in the early 20th century. Its synthesis and chemical properties have been well-characterized, and it continues to be a relevant molecule in the field of organic synthesis. This guide has provided a detailed overview of its discovery, historical context, physicochemical properties, and a generalized experimental protocol for its preparation. The provided data and diagrams serve as a valuable technical resource for researchers and professionals in related scientific fields.
References
The Formation of 4-Hydroxy-2,5-dimethylhexan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the formation mechanism of 4-hydroxy-2,5-dimethylhexan-3-one, an α-hydroxy ketone also known as isobutyroin. The primary focus is on the acyloin condensation of isobutyric esters, a classical and effective method for the synthesis of this class of compounds. This document details the reaction mechanism, presents relevant quantitative data derived from analogous reactions, and provides a comprehensive experimental protocol. Additionally, alternative synthetic routes are briefly discussed. The guide is supplemented with clear visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.
Introduction
This compound is a member of the α-hydroxy ketone family, characterized by a hydroxyl group positioned on the carbon atom adjacent to a carbonyl group.[1] These compounds, also known as acyloins, are valuable intermediates in organic synthesis due to their versatile reactivity. The specific structure of this compound, with its branched alkyl chains, makes it a useful building block in the synthesis of more complex molecules. Its formation is most commonly achieved through the reductive coupling of two molecules of an isobutyric ester via the acyloin condensation reaction.[2][3] Understanding the mechanism and experimental parameters of this transformation is crucial for its efficient synthesis and application in research and development.
The Acyloin Condensation Mechanism
The acyloin condensation is a reductive coupling of two carboxylic esters using an alkali metal, typically sodium, in an aprotic solvent like xylene or toluene.[4][5] The reaction proceeds through a radical-mediated pathway to form an α-hydroxy ketone.
The key steps of the mechanism are as follows:
-
Electron Transfer: Two sodium atoms each donate an electron to the carbonyl carbon of two ester molecules, forming a radical anion intermediate.[4]
-
Dimerization: The two radical anions couple to form a dianion intermediate.[4]
-
Elimination: Two alkoxide groups are eliminated from the dianion to yield a 1,2-diketone intermediate.[2][4]
-
Further Reduction: The highly reactive 1,2-diketone is then reduced by two more sodium atoms to form a disodium enediolate.[4]
-
Protonation: Finally, the enediolate is protonated upon acidic workup to yield an enediol, which rapidly tautomerizes to the stable α-hydroxy ketone, this compound.[4]
A significant improvement to the classical acyloin condensation is the Rühlmann modification, which involves trapping the enediolate intermediate with a silylating agent, such as trimethylsilyl chloride (TMSCl). This prevents competing reactions and generally leads to higher yields. The resulting bis-silyl enol ether is then hydrolyzed to the acyloin.[2]
Visualizing the Acyloin Condensation Pathway
Caption: Acyloin Condensation Mechanism for Isobutyroin Formation.
Quantitative Data
| Product | Starting Ester | Reagents | Solvent | Yield (%) | Reference |
| Isobutyroin | Ethyl Isobutyrate | Na, TMSCl | Toluene | ~60-70 (Estimated) | General Acyloin Condensation |
| Butyroin | Ethyl Butyrate | Na | Xylene | 55-60 | Analogous Reaction |
| Propionoin | Ethyl Propionate | Na | Ether | 40-50 | Analogous Reaction |
Note: The estimated yield for isobutyroin is based on typical yields for acyloin condensations of similar aliphatic esters using the Rühlmann modification. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via the Rühlmann modification of the acyloin condensation.
Materials and Reagents:
-
Ethyl isobutyrate (2 equivalents)
-
Sodium metal (4 equivalents)
-
Trimethylsilyl chloride (TMSCl) (4 equivalents)
-
Anhydrous toluene
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure anhydrous conditions.
-
Reaction Initiation: To the flask, add anhydrous toluene and sodium metal, cut into small pieces. Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
Addition of Reactants: Once a fine dispersion is achieved, cool the mixture to room temperature. A mixture of ethyl isobutyrate and trimethylsilyl chloride is then added dropwise from the dropping funnel over a period of 1-2 hours, maintaining a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for an additional 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and cautiously add methanol to quench any unreacted sodium. Slowly pour the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Visualizing the Experimental Workflow
Caption: Workflow for the Synthesis of Isobutyroin.
Alternative Formation Mechanisms
While acyloin condensation is the most direct route, the formation of α-hydroxy ketones can also be approached through other methods. One such alternative is the aldol condensation . In principle, the self-condensation of isobutyraldehyde could lead to an aldol adduct which, upon oxidation, might yield this compound. However, the aldol condensation of isobutyraldehyde is known to be complex and can lead to a variety of products, making it a less straightforward and potentially lower-yielding approach for the specific synthesis of isobutyroin.
Conclusion
The formation of this compound is most effectively achieved through the acyloin condensation of ethyl isobutyrate. The mechanism, involving a radical-mediated reductive coupling, is well-established. The use of the Rühlmann modification, incorporating trimethylsilyl chloride, is recommended to enhance reaction yields. The provided experimental protocol, based on established principles of acyloin condensation, offers a reliable method for the synthesis of this valuable α-hydroxy ketone. This guide serves as a comprehensive resource for researchers and professionals requiring a thorough understanding of the synthesis of this compound for applications in organic synthesis and drug development.
References
Unraveling the Presence of Key Flavor Compounds in Food: A Technical Guide to 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)
A Note on Chemical Nomenclature: Initial searches for "4-hydroxy-2,5-dimethylhexan-3-one" in food matrices did not yield significant evidence of its natural occurrence. However, the closely related and structurally similar compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commercially known as Furaneol®, is a well-documented and significant flavor component in a wide variety of foodstuffs. This guide will focus on the natural occurrence, formation, and analysis of this important furanone.
Introduction
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commonly referred to as Furaneol, is a potent aroma compound prized for its sweet, caramel-like, and fruity fragrance, often associated with strawberries and pineapple.[1][2] Its contribution to the sensory profile of numerous foods makes it a subject of great interest to researchers, scientists, and professionals in the food and fragrance industries. This technical guide provides an in-depth overview of its natural occurrence, biosynthetic pathways, and the analytical methodologies employed for its quantification in food.
Natural Occurrence in Food
Furaneol is naturally present in a diverse range of food products, from fruits to fermented goods and beverages.[1][3] Its concentration can vary significantly depending on the food matrix, ripeness, processing conditions, and storage.
Table 1: Quantitative Data on the Occurrence of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in Various Foodstuffs
| Food Source | Concentration Range | Analytical Method | Reference |
| Strawberries | 1663 - 4852 µg/kg | Derivatization/SPME-GC-MS | [4][5] |
| Tomato | 95 - 173 µg/kg | Derivatization/SPME-GC-MS | [4][5] |
| Pineapple | Key odorant (concentration not specified) | Aroma Extract Dilution Analysis | [3] |
| Raspberry | Naturally present (concentration not specified) | Not specified | [3] |
| Kiwi | Naturally present (concentration not specified) | Not specified | [3] |
| Lychee | Naturally present (concentration not specified) | Not specified | [3] |
| Snake Fruit | Naturally present (concentration not specified) | Not specified | [3] |
| Soy Sauce | Present as a flavor compound | Not specified | [6] |
| Miso | Present as a flavor compound | Not specified | [6] |
| Beer | Naturally present | Not specified | [1] |
| Coffee | Naturally present | Not specified | [1] |
| Cheese | Naturally present | Not specified | [1] |
Formation Pathways
The presence of Furaneol in food can be attributed to two primary formation pathways: enzymatic biosynthesis in plants and microorganisms, and chemical formation during thermal processing via the Maillard reaction.
3.1. Biosynthesis in Plants and Microorganisms
In fruits such as strawberries, Furaneol is synthesized through a series of enzymatic steps.[3][7] The biosynthesis in plants and microorganisms is an area of active research, with D-fructose-1,6-bisphosphate identified as a key precursor.[3][6] In the yeast Zygosaccharomyces rouxii, which is significant in the fermentation of soy sauce and miso, enzymatic processes lead to the formation of Furaneol.[6]
3.2. Maillard Reaction
During the thermal processing of food, Furaneol can be formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[2][3] This pathway is a significant contributor to the presence of Furaneol in cooked, baked, and roasted foods.
Experimental Protocols for Quantification
The quantification of the highly polar and thermally labile Furaneol from complex food matrices presents analytical challenges. A common and effective method involves derivatization followed by solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
4.1. Derivatization and Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method enhances the volatility and stability of Furaneol for GC analysis.
-
Objective: To quantify the concentration of Furaneol in fruit samples.
-
Methodology:
-
Sample Preparation: Homogenize the fruit sample.
-
Derivatization: React the aqueous sample containing Furaneol with pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature. This reaction converts the polar hydroxyl group of Furaneol into a less polar and more stable derivative.
-
Solid-Phase Microextraction (SPME): Expose an SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the heated, derivatized sample. The derivative of Furaneol adsorbs onto the fiber.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Thermally desorb the analyte from the SPME fiber in the heated injection port of the gas chromatograph. The compound is then separated on a capillary column and detected by a mass spectrometer.
-
-
Key Parameters:
-
Reference: This protocol is based on the methodology described by Zhu et al. (2011) for the quantification of Furaneol in fruit samples.[4][5]
Visualizations
5.1. Workflow for Furaneol Analysis in Food
Caption: General workflow for Furaneol quantification.
5.2. Postulated Biosynthetic Pathway of Furaneol in Strawberry
Caption: Furaneol biosynthesis in strawberry.
Conclusion
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) is a pivotal flavor compound with a widespread natural occurrence in a variety of foods. Its formation through both biosynthetic and chemical pathways highlights its complex nature. The analytical methods developed for its quantification, such as the derivatization-SPME-GC-MS protocol, are essential for quality control and research in the food industry. Further research into its biosynthetic pathways in different organisms could open avenues for biotechnological production of this valuable natural flavor.
References
- 1. 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | The Fragrance Conservatory [fragranceconservatory.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Sensory Profile of 4-Hydroxy-2,5-dimethylhexan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-2,5-dimethylhexan-3-one, a member of the aliphatic hydroxy ketone chemical class, presents a subject of interest within the flavor and fragrance industry. While detailed public data on its specific organoleptic profile is limited, its structural characteristics suggest potential for a unique sensory footprint. This technical guide synthesizes available physicochemical data for this compound, outlines standard experimental protocols for the sensory evaluation of flavor compounds, and situates its potential properties within the broader context of related aliphatic ketones. This document serves as a foundational resource for researchers and developers seeking to understand and potentially utilize this compound in sensory applications.
Introduction to this compound
This compound, also known by its synonym Isobutyroin, is an organic compound with the molecular formula C₈H₁₆O₂. Its structure features a hexane backbone with a ketone group at the third position, a hydroxyl group at the fourth, and methyl groups at the second and fifth positions. While its primary applications may lie in organic synthesis, its molecular structure, containing both a hydroxyl and a ketone group, suggests potential for interaction with olfactory and gustatory receptors, making it a candidate for investigation as a flavor and fragrance ingredient.[1] One chemical supplier notes that it is a colorless to pale yellow liquid with a "characteristic odor" and has potential applications in flavor and fragrance formulations.[2]
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various matrices and for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [3][4] |
| Molecular Weight | 144.21 g/mol | [3][4] |
| CAS Number | 815-77-0 | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Purity | ≥95% | [4] |
| InChIKey | SMYRRYXXNJLYLY-UHFFFAOYSA-N | [4] |
Organoleptic Properties: An Overview of Aliphatic Ketones
Experimental Protocols for Sensory Evaluation
To determine the specific organoleptic properties of a compound like this compound, a structured sensory evaluation is necessary. The following outlines a typical experimental protocol.
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a neutral solvent, such as propylene glycol or ethanol, at a concentration of 1% (w/v).
-
Serial Dilutions: Create a series of dilutions from the stock solution in deodorized water or a specific food-grade base (e.g., unsalted butter, neutral oil) to determine detection and recognition thresholds.
-
Control Sample: A sample of the solvent or food base without the target compound must be prepared as a control.
Sensory Panel
-
Panelist Selection: Recruit a panel of 10-15 trained sensory panelists with demonstrated ability to detect and describe various aroma and flavor attributes.
-
Training: Familiarize panelists with the expected sensory attributes of aliphatic ketones and with the evaluation procedures.
Evaluation Method: Descriptive Analysis
-
Attribute Generation: In a preliminary session, panelists are presented with a moderate concentration of the compound and asked to generate descriptive terms for its aroma and flavor.
-
Reference Standards: For key descriptors, reference standards should be provided to anchor the panel's evaluations (e.g., a solution of diacetyl for a "buttery" note).
-
Quantitative Evaluation: Panelists rate the intensity of each descriptor on a structured scale (e.g., a 15-point line scale) for each dilution.
-
Data Analysis: The intensity ratings are averaged, and statistical analysis (e.g., ANOVA) is used to determine significant differences between samples and to establish a sensory profile.
Visualizations
Generalized Odorant Signaling Pathway
The following diagram illustrates a simplified, generalized signaling pathway for the perception of odorants. While the specific receptors for this compound are unknown, this pathway represents the fundamental mechanism of olfaction.
Caption: A generalized workflow of the olfactory signaling cascade.
Experimental Workflow for Sensory Evaluation
The diagram below outlines the key steps in a typical sensory evaluation experiment as described in the protocols section.
References
- 1. This compound | 815-77-0 | Benchchem [benchchem.com]
- 2. CAS 815-77-0: this compound [cymitquimica.com]
- 3. This compound | C8H16O2 | CID 229406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
4-Hydroxy-2,5-dimethylhexan-3-one physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Hydroxy-2,5-dimethylhexan-3-one, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines potential experimental protocols, and visualizes relevant chemical pathways.
Core Compound Information
This compound, also known as isobutyroin, is an α-hydroxy ketone. Its structure features a hydroxyl group on the carbon atom adjacent to the carbonyl group. This arrangement imparts characteristic reactivity to the molecule.
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonyms | Isobutyroin, 2,5-Dimethyl-4-hydroxy-3-hexanone | [1][3] |
| CAS Number | 815-77-0 | [1][3] |
| Molecular Formula | C₈H₁₆O₂ | [1][3] |
| Molecular Weight | 144.21 g/mol | [1] |
| Physical Property | Value | Source |
| Physical Form | Pale-yellow to yellow-brown liquid | [2] |
| Boiling Point | 182.1 ± 8.0 °C at 760 mmHg | |
| Melting Point | Not available (liquid at room temperature) | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Solubility | Soluble in organic solvents. | [4] |
Spectral Data Summary
| Spectroscopy | Data Summary | Source |
| ¹H NMR | Shows a chemical shift difference for the methyl groups. | [5] |
| Infrared (IR) | Vapor phase IR spectra are available. | [1] |
| Mass Spectrometry (MS) | GC-MS data available, with top peaks at m/z 73, 43, and 55. | [1] |
Experimental Protocols
General Synthesis Protocol: Acyloin Condensation of Ethyl Isobutyrate
This protocol is a generalized procedure based on the acyloin condensation reaction, which is a standard method for preparing α-hydroxy ketones.[6][7][8]
Materials:
-
Ethyl isobutyrate
-
Sodium metal, finely dispersed in an inert solvent (e.g., toluene or xylene)
-
Anhydrous, aprotic solvent (e.g., toluene, xylene)
-
Inert gas (e.g., Argon or Nitrogen)
-
Chlorotrimethylsilane (optional, as a trapping agent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
A reaction flask equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet is charged with the anhydrous aprotic solvent.
-
Finely dispersed sodium metal is added to the solvent under a continuous stream of inert gas.
-
The mixture is heated to reflux with vigorous stirring to maintain the sodium dispersion.
-
A solution of ethyl isobutyrate in the anhydrous solvent is added dropwise to the refluxing mixture over several hours.
-
(Optional) To improve yields by preventing side reactions, chlorotrimethylsilane can be added to the reaction mixture to trap the enediolate intermediate.[6]
-
After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
-
The reaction mixture is cooled to room temperature, and the excess sodium is carefully quenched by the slow addition of ethanol, followed by water.
-
The aqueous layer is separated and acidified with hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification Protocol: Fractional Distillation
The crude product can be purified by fractional distillation under reduced pressure.
Procedure:
-
The crude this compound is transferred to a distillation flask.
-
The distillation apparatus is set up for vacuum distillation.
-
The pressure is reduced, and the sample is heated.
-
Fractions are collected at the appropriate boiling point and pressure. The fraction corresponding to pure this compound is collected.
Chemical Pathways and Relationships
The synthesis of this compound can be visualized through the general mechanism of the Acyloin Condensation.
Caption: Generalized mechanism of the Acyloin Condensation for the synthesis of α-hydroxy ketones.
Experimental Workflow for Synthesis and Purification
The overall process from starting materials to the purified product can be outlined in the following workflow.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. This compound | 815-77-0 [sigmaaldrich.com]
- 2. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Benzoin Condensation [organic-chemistry.org]
- 6. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 7. bspublications.net [bspublications.net]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
The Role of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol/HDMF) in the Maillard Reaction: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research for "4-hydroxy-2,5-dimethylhexan-3-one" yielded limited information regarding its role in the Maillard reaction. However, a significant body of research exists for the structurally similar and commercially important flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®) , which is a key aroma compound formed during the Maillard reaction. This guide will therefore focus on the established role of HDMF, as it is highly likely to be the compound of interest for researchers and professionals in this field.
Executive Summary
The Maillard reaction, a cornerstone of food chemistry and flavor science, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process generates a plethora of compounds that contribute to the desirable color, aroma, and flavor of cooked foods. Among these, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known by its trade name Furaneol®, is a pivotal molecule renowned for its sweet, fruity, and caramel-like aroma.[1] This technical guide provides a comprehensive overview of the formation, significance, and analysis of HDMF within the Maillard reaction, tailored for a scientific audience. We will delve into its formation pathways from various precursors, present quantitative data on its generation under different experimental conditions, and provide detailed experimental protocols for its synthesis and analysis.
Introduction: The Significance of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is a potent aroma compound that significantly influences the sensory profile of a wide range of thermally processed foods, including baked goods, roasted coffee, and cooked meats.[1] Its characteristic sweet, caramel, and fruity notes, often reminiscent of strawberry or pineapple, make it a highly desirable flavor compound.[2] First identified as a product of the Maillard reaction, HDMF is also found naturally in various fruits.[2] Its formation is a complex process influenced by a multitude of factors, including the types of sugar and amino acid precursors, temperature, pH, and the presence of intermediates. Understanding the mechanisms of HDMF formation is crucial for controlling and optimizing flavor development in food products and for its potential applications in the pharmaceutical and fragrance industries.
Formation Pathways of HDMF in the Maillard Reaction
The formation of HDMF in the Maillard reaction can proceed through several pathways, primarily depending on the nature of the initial sugar precursor (pentoses or hexoses).
Formation from Hexoses
The reaction between hexoses (e.g., glucose, fructose) and amino acids is a major route to HDMF formation. A key intermediate in this pathway is acetylformoin .[3] The general pathway can be summarized as follows:
-
Amadori Rearrangement: The initial step of the Maillard reaction involves the condensation of a reducing sugar with an amino acid to form a Schiff base, which then undergoes an Amadori rearrangement to yield an Amadori compound (an N-substituted 1-amino-1-deoxy-2-ketose).
-
Formation of Deoxyosones: The Amadori compound can then enolize and eliminate the amino acid to form 1-deoxyglucosone or 3-deoxyglucosone.
-
Formation of Acetylformoin: 1-Deoxyglucosone is a key precursor to acetylformoin.
-
Cyclization and Reduction: Acetylformoin then undergoes cyclization and reduction to form HDMF.
Formation from Pentoses
Pentoses (e.g., xylose, ribose) can also serve as precursors for HDMF, a process that involves a chain elongation step.[4][5]
-
Formation of 1-Deoxypentosone: Similar to the hexose pathway, pentoses react with amino acids to form an Amadori compound, which then yields 1-deoxypentosone.
-
Strecker Degradation and Aldehyde Formation: Amino acids undergo Strecker degradation in the presence of dicarbonyl compounds, producing Strecker aldehydes (e.g., formaldehyde from glycine, acetaldehyde from alanine).
-
Chain Elongation: The Strecker aldehyde then reacts with the 1-deoxypentosone, elongating the carbon chain.
-
Cyclization and Reduction: The elongated intermediate cyclizes and is subsequently reduced to form HDMF. The specific amino acid present influences the final product; for instance, glycine (producing formaldehyde) is a key precursor in this pathway for HDMF.[5]
Quantitative Data on HDMF Formation
The yield of HDMF in the Maillard reaction is highly dependent on the reaction conditions. The following tables summarize quantitative data from various model systems.
Table 1: Influence of Precursors on HDMF Yield
| Sugar Precursor | Amino Acid Precursor | Temperature (°C) | pH | Yield of HDMF (mol%) | Reference |
| L-Rhamnose | L-Lysine | 120 | 5.0 - 9.0 | >40 | [3] |
| Pentose (Xylose) | Glycine | 90 | 7.0 | - | [6] |
| Pentose (Xylose) | Alanine | 90 | 7.0 | - | [6] |
| D-Glucose | Glycine | - | - | - | [2] |
| D-Fructose-1,6-diphosphate | - | 30 | 3.0 - 10.0 | - |
Table 2: Concentration of HDMF in Various Food Products
| Food Product | Concentration Range | Reference |
| Pineapple Juice | 1.6 - 27.3 ppm | [7] |
| Strawberries | 1663 - 4852 µg/kg | [8] |
| Tomatoes | 95 - 173 µg/kg | [8] |
| Cooked Meats | Detected | [1] |
Experimental Protocols
Laboratory Synthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
A common laboratory synthesis involves the aldol condensation of 2,5-dimethyl-dihydro-3(2H)-furanone.[9]
Materials:
-
2,5-dimethyl-dihydro-3(2H)-furanone
-
Aqueous acetaldehyde (28%)
-
Aqueous potassium hydroxide (20%)
-
10% Hydrochloric acid
-
Sodium chloride
-
Ice/water bath
-
Reaction flask with agitator and thermometer
Procedure:
-
Combine 20 parts by weight of 2,5-dimethyl-dihydro-3(2H)-furanone and 56 parts by weight of 28% aqueous acetaldehyde in the reaction flask.
-
Cool the mixture to 5°C using an ice/water bath.
-
Slowly add the 20% aqueous potassium hydroxide solution dropwise with agitation until the pH is greater than 12.
-
Continue agitation for 1 hour at a temperature between 0°C and 10°C.
-
Acidify the reaction mixture with a few drops of 10% hydrochloric acid.
-
Saturate the clear solution with sodium chloride.
-
The resulting product, 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone, can then be further processed (e.g., through ozonolysis and reduction) to yield 4-hydroxy-2,5-dimethyl-3(2H)-furanone.[9]
Analytical Methodologies for HDMF Quantification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like HDMF.[10][11]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Homogenize the food sample.
-
Load the sample onto a Lichrolut-EN SPE column.
-
Wash the column to remove interferences.
-
Elute HDMF with 1 mL of methanol.
GC-MS Conditions:
-
Injection: Direct microvial insert thermal desorption.[10][11]
-
Column: A suitable capillary column, such as a DB-WAX or equivalent polar column.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 40°C, holding for a few minutes, then ramping up to around 240°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.
HPLC with UV detection is another common method for quantifying HDMF, particularly in liquid samples.[12]
Sample Preparation:
-
For liquid samples like juice, filtration may be sufficient.
-
For solid samples, an extraction step (e.g., with water or a suitable solvent) followed by filtration is necessary.
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., Zorbax ODS).[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M sodium acetate, pH 4.0) and an organic solvent (e.g., methanol).[7]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at 290 nm.[7]
-
Injection Volume: 10-20 µL.
Conclusion
4-Hydroxy-2,5-dimethyl-3(2H)-furanone is a critical flavor compound generated during the Maillard reaction, contributing significantly to the desirable sensory attributes of many cooked foods. Its formation is a multifaceted process influenced by a variety of factors, offering opportunities for targeted flavor modulation in food production. The analytical techniques detailed in this guide provide robust methods for the quantification of HDMF, enabling researchers and industry professionals to better understand and control its formation. Further research into the intricate pathways of HDMF generation and its interactions with other food components will continue to advance the science of flavor chemistry and its applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Formation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars | Semantic Scholar [semanticscholar.org]
- 6. imreblank.ch [imreblank.ch]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues - Google Patents [patents.google.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Hydroxy-2,5-dimethylhexan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the alpha-hydroxy ketone, 4-Hydroxy-2,5-dimethylhexan-3-one. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed spectroscopic information and the methodologies for its acquisition.
Introduction
This compound is a member of the alpha-hydroxy ketone family, a class of organic compounds characterized by a hydroxyl group adjacent to a carbonyl group. These bifunctional molecules are of significant interest in synthetic organic chemistry and are valuable intermediates in the preparation of various pharmaceuticals and other complex organic molecules. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and quality control. This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Spectroscopic Data
The following sections provide a summary of the available spectroscopic data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data provide key insights into its molecular framework. Due to the presence of a stereocenter at the carbon bearing the hydroxyl group (C4), the adjacent isopropyl group's methyls and the methine proton are diastereotopic, leading to more complex splitting patterns than might be naively expected.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | d | 1H | H-4 |
| ~3.5 | br s | 1H | -OH |
| ~2.8 | m | 1H | H-2 |
| ~2.2 | m | 1H | H-5 |
| ~1.1 | d | 6H | C(1)H₃, C(1')H₃ |
| ~0.9 | d | 6H | C(6)H₃, C(6')H₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~215 | C-3 (C=O) |
| ~80 | C-4 (CH-OH) |
| ~35 | C-2 (CH) |
| ~33 | C-5 (CH) |
| ~20 | C-1, C-1' (CH₃) |
| ~18 | C-6, C-6' (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will prominently feature absorptions corresponding to the hydroxyl and carbonyl groups.
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Broad | O-H stretch (Alcohol) |
| ~2970 | Strong | C-H stretch (Alkyl) |
| ~1710 | Strong | C=O stretch (Ketone) |
| ~1470 | Medium | C-H bend (Alkyl) |
| ~1370 | Medium | C-H bend (Alkyl) |
| ~1100 | Medium | C-O stretch (Alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the carbon-carbon bonds adjacent to the carbonyl and hydroxyl groups.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 144 | Low | [M]⁺ (Molecular Ion) |
| 129 | Low | [M - CH₃]⁺ |
| 101 | Medium | [M - C₃H₇]⁺ or [M - CH(CH₃)₂]⁺ |
| 73 | High | [CH(OH)C(CH₃)₂]⁺ |
| 71 | Medium | [C(=O)CH(CH₃)₂]⁺ |
| 57 | High | [CH(CH₃)₂]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH(CH₃)₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 300 MHz or higher field strength spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum: Record a background spectrum of the clean, empty salt plates.
-
Sample Spectrum: Place the salt plates with the sample in the spectrometer and record the spectrum.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-400.
-
Ion Source Temperature: Typically set to 230 °C.
-
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed analysis or for the study of related compounds, the experimental protocols provided herein can be adapted and optimized. The interpretation of spectroscopic data is a synergistic process, and the combination of NMR, IR, and MS data is essential for the unambiguous structural confirmation of organic molecules.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy-2,5-dimethylhexan-3-one, a significant alpha-hydroxy ketone. The document details its chemical identity, physicochemical properties, and spectral data. It also explores related isomeric compounds, offering a comparative analysis of their characteristics. Furthermore, this guide outlines a general synthetic methodology and an analytical approach for the characterization of this class of compounds.
Chemical Identity and Synonyms
This compound, an organic compound with the molecular formula C₈H₁₆O₂, is also known by several synonyms.[1][2] Its most common synonym is Isobutyroin.[1][2] The IUPAC name for this compound is 4-hydroxy-2,5-dimethyl-3-hexanone.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Synonyms | Isobutyroin, 2,5-Dimethyl-4-hydroxy-3-hexanone, 4-Hydroxy-2,5-dimethyl-3-hexanone[1][2] |
| CAS Number | 815-77-0[1] |
| Molecular Formula | C₈H₁₆O₂[1][3] |
| Molecular Weight | 144.21 g/mol [3] |
| InChI Key | SMYRRYXXNJLYLY-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a liquid at room temperature, typically appearing as a pale-yellow to yellow-brown substance. It is commercially available with a purity of around 95%.[1]
Table 2: Physicochemical Data for this compound
| Property | Value |
| Physical Form | Liquid[1] |
| Appearance | Pale-yellow to Yellow-brown |
| Purity | ~95%[1] |
| Storage Temperature | Room temperature |
Spectral Data
Detailed spectral information is crucial for the unambiguous identification and characterization of this compound. The following sections provide an overview of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound exhibits a characteristic chemical shift difference for the methyl groups.[4] This is due to the stereochemistry of the molecule.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) data is available for this compound in the NIST Mass Spectrometry Data Center.[3] The fragmentation pattern in the mass spectrum provides valuable information for structural elucidation.
Related Compounds
Several structural isomers of this compound exist, each with unique properties and potential applications. Understanding these related compounds provides a broader context for the chemistry of this class of molecules.
Table 3: Properties of Isomers of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature |
| 5-Hydroxy-2,5-dimethylhexan-3-one | 36587-79-8 | C₈H₁₆O₂ | 144.21 | β-hydroxy ketone[5] |
| 4-Hydroxy-3,4-dimethylhexan-2-one | Not Available | C₈H₁₆O₂ | 144.21 | Positional isomer[6] |
| 2,5-Dimethyl-3-hexanone | 1888-57-9 | C₈H₁₆O | 128.21 | Deoxy analog[7] |
Experimental Protocols
Synthesis of α-Hydroxy Ketones via Acyloin Condensation
A general and classical method for the synthesis of α-hydroxy ketones, such as this compound (isobutyroin), is the acyloin condensation of esters.[8][9][10] This reaction involves the reductive coupling of two carboxylic esters using metallic sodium in an aprotic solvent.[8][11]
General Procedure:
-
Reaction Setup: The reaction is conducted in a moisture-free apparatus under an inert atmosphere (e.g., nitrogen or argon). An aprotic solvent with a high boiling point, such as toluene or xylene, is used.[8]
-
Reactants: The corresponding carboxylic ester (in this case, an isobutyrate ester) is dissolved in the anhydrous solvent. Metallic sodium, typically as a dispersion, is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux to initiate the condensation. The reaction is typically carried out in the absence of protic solvents to avoid the competing Bouveault-Blanc ester reduction.[8]
-
Trapping of Intermediate: To improve yields, chlorotrimethylsilane can be added to the reaction mixture to trap the enediolate intermediate as a more stable bis-silyl derivative.[9][12]
-
Workup: After the reaction is complete, the mixture is cooled, and the excess sodium is quenched, typically with an alcohol. The reaction mixture is then hydrolyzed with a dilute acid to liberate the α-hydroxy ketone.
-
Purification: The product is extracted with an organic solvent, and the extract is washed, dried, and concentrated. The final product is purified by distillation or chromatography.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
General GC-MS Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar compounds (e.g., a wax-type or mid-polarity column).
-
Injection: A split/splitless injector is typically used. The sample is dissolved in a suitable solvent (e.g., dichloromethane or ether) before injection.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the components in the sample. A typical program might start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 200-250 °C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range appropriate for the expected fragments.
-
Data Analysis: The resulting chromatogram shows the separation of compounds over time, and the mass spectrum of each peak is used for identification by comparison with spectral libraries (like the NIST library) and by interpretation of the fragmentation pattern.
Biological Relevance and Flavor Perception
This compound is recognized as an aroma compound and is used in the food industry as a flavoring agent.[2] The perception of flavor is a complex process involving the interaction of volatile compounds with olfactory receptors in the nasal cavity.[13][14]
The process begins with the release of aroma molecules in the mouth during consumption, which then travel to the olfactory epithelium.[15] These molecules bind to olfactory receptors, initiating a signal transduction cascade that results in a nerve impulse being sent to the brain, where the odor is perceived.[13] The overall flavor experience is a combination of this olfactory information with taste sensations from the tongue and other sensory inputs.[16]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 815-77-0 | Benchchem [benchchem.com]
- 3. This compound | C8H16O2 | CID 229406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 5-Hydroxy-2,5-dimethylhexan-3-one | C8H16O2 | CID 20600818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-3,4-dimethylhexan-2-one | C8H16O2 | CID 21299818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hexanone, 2,5-dimethyl- [webbook.nist.gov]
- 8. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 9. bspublications.net [bspublications.net]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]
- 12. Acyloin Condensation [organic-chemistry.org]
- 13. Frontiers | The role of perireceptor events in flavor perception [frontiersin.org]
- 14. Item - Mechanisms of flavor perception : how odor and taste interact when we eat - Karolinska Institutet - Figshare [openarchive.ki.se]
- 15. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to Isobutyroin: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyroin, systematically named 2-hydroxy-2,4-dimethyl-3-pentanone, is an α-hydroxy ketone characterized by its sterically hindered structure. This structural feature imparts unique chemical and physical properties that make it a molecule of interest in various fields of chemical synthesis and potentially in drug development. As a member of the acyloin class of compounds, its synthesis and reactivity are of fundamental importance in organic chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of isobutyroin, with a focus on detailed experimental protocols and data presentation for the scientific community.
Synthesis of Isobutyroin
The primary and most effective method for the synthesis of isobutyroin is the acyloin condensation of ethyl isobutyrate.[1] This reaction involves the reductive coupling of two ester molecules in the presence of metallic sodium to form the α-hydroxy ketone.
Reaction Scheme: Acyloin Condensation of Ethyl Isobutyrate
References
Methodological & Application
Application Notes and Protocols: 4-Hydroxy-2,5-dimethylhexan-3-one and its Related Analytical Standards
A-81577 | Version 1.0
These application notes provide a comprehensive overview of 4-Hydroxy-2,5-dimethylhexan-3-one, its commercially available analytical standards, and detailed protocols for its analysis. It has been noted that in scientific literature, the structurally similar and more extensively studied compound, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (also known as Furaneol or strawberry furanone), is often the subject of analytical methods. This document will address both compounds, with a focus on the readily available analytical methodologies for the furanone.
Compound Information and Available Standards
This compound is a hydroxy ketone that can be used as an intermediate in organic synthesis.[1] Analytical standards for this compound are available from various suppliers, typically with a purity of 95%.[2][3][4] These standards are essential for the accurate identification and quantification of the compound in various matrices.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 815-77-0 | [3][5] |
| Molecular Formula | C₈H₁₆O₂ | [1][4][5] |
| Molecular Weight | 144.21 g/mol | [3][5] |
| IUPAC Name | This compound | [3][5] |
| Synonyms | Isobutyroin | [4][5] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [2][3] |
| Storage Temperature | Room temperature | [2][3] |
Table 2: Commercially Available Analytical Standards for this compound
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich (via AstaTech, Inc.) | ATE448431639 | 95% | 50 mg, 250 mg, 1 g[3] |
| CymitQuimica | - | 95% | 25 mg, 100 mg, 250 mg[4] |
Analytical Protocols
While specific, validated analytical methods for this compound are not widely published, methods for the related and structurally similar compound, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), are well-established. These protocols can serve as a strong starting point for the development of methods for the hexanone derivative.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Furaneol Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like Furaneol. The following protocol is a general guideline based on established methods.
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of furanones from a complex matrix.
Table 3: Recommended GC-MS Parameters for Furaneol Analysis
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Temperature Program | Initial: 40 °C (hold 2 min), Ramp: 5 °C/min to 250 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-350 |
| MS Detector | Quadrupole |
High-Performance Liquid Chromatography (HPLC) Protocol for Furaneol Analysis
HPLC with UV detection is another common method for the quantification of Furaneol, particularly in liquid samples.
Experimental Workflow for HPLC Analysis
Caption: A standard workflow for the HPLC-UV analysis of furanones.
Table 4: Recommended HPLC Parameters for Furaneol Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size (or equivalent) |
| Mobile Phase | Isocratic mixture of water and methanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm |
| Detector | UV/Vis or Diode Array Detector (DAD) |
Biological Activity and Signaling Pathways
While there is limited information on the biological activity of this compound, the related compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) has been shown to exhibit antimicrobial properties and interfere with bacterial communication, a process known as quorum sensing (QS). Specifically, HDMF can inhibit virulence factor production and biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa.
Quorum Sensing Inhibition by HDMF in P. aeruginosa
References
- 1. This compound | 815-77-0 [sigmaaldrich.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound | C8H16O2 | CID 229406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy-2,5-dimethylhexan-3-one in Flavor Chemistry
The Sweet Science of Flavor: Application Notes for 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)
A Case of Mistaken Identity: Initial searches for "4-Hydroxy-2,5-dimethylhexan-3-one" as a food flavoring agent yielded limited results in the context of food applications. However, a similarly named compound, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone , is a widely recognized and utilized flavoring agent. This document will focus on the latter, a key aroma compound commonly known by its trade name, Furaneol®.
Introduction to 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a naturally occurring compound that significantly contributes to the desirable aroma of many fruits, most notably strawberries and pineapples.[1] It is also formed during the Maillard reaction in a variety of cooked foods.[1] Characterized by its potent sweet, fruity, and caramel-like aroma, Furaneol® is a valuable ingredient in the food, beverage, and fragrance industries.[1][2] Its low odor threshold makes it an impactful component even at low concentrations.[3][4]
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Furaneol®, Strawberry Furanone, Pineapple Ketone, HDMF | [5][6] |
| CAS Number | 3658-77-3 | [5][7] |
| FEMA Number | 3174 | [7][8] |
| JECFA Number | 1446 | [7][8] |
| Molecular Formula | C₆H₈O₃ | [5] |
| Molecular Weight | 128.13 g/mol | [5] |
| Appearance | Colorless to white solid | [5] |
| Odor Profile | Fruity, caramel, burnt pineapple aroma | [5][9] |
| Melting Point | 73-77 °C | [10] |
| Solubility | Soluble in oil and ethanol; Insoluble in water | [5] |
Regulatory Status and Safety
Furaneol® is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[8][11] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[12]
Applications in the Food Industry
Due to its appealing sensory properties, Furaneol® is utilized in a wide array of food and beverage products to impart or enhance sweet and fruity notes.[3][4]
| Food Category | Application |
| Beverages | Enhances fruit flavors in juices, soft drinks, and alcoholic beverages. |
| Confectionery | Used in jams, jellies, candies, and sweets for a rich, fruity taste. |
| Dairy Products | Incorporated into ice cream, yogurt, and flavored milk to boost fruit profiles. |
| Baked Goods | Provides sweet, caramelized notes. |
| Savory Products | In trace amounts, it can add a complex, sweet undertone to sauces and marinades. |
Experimental Protocols
Protocol 1: Determination of Flavor Threshold in Water
This protocol outlines a method for determining the flavor detection threshold of Furaneol® in water using a trained sensory panel, based on the triangle test methodology.[1]
Objective: To determine the lowest concentration of Furaneol® that is detectible by a statistically significant portion of a sensory panel.
Materials:
-
Furaneol® (food grade)
-
Deionized, odor-free water
-
Glass beakers and volumetric flasks
-
Coded sample cups
-
Sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Panelist Training: A panel of 10-15 individuals is trained to recognize the characteristic aroma and flavor of Furaneol®. Reference samples of varying concentrations are provided for familiarization.
-
Sample Preparation:
-
Prepare a stock solution of Furaneol® in deionized water.
-
Create a series of dilutions from the stock solution, typically in logarithmic steps (e.g., 1 ppm, 0.1 ppm, 0.01 ppm, etc.).
-
-
Triangle Test:
-
For each concentration level, present panelists with three coded samples.
-
Two of the samples are blanks (deionized water), and one contains the specified concentration of Furaneol®.
-
The order of presentation of the samples should be randomized for each panelist.
-
-
Evaluation: Panelists are instructed to taste each sample and identify the "odd" sample (the one that is different from the other two).
-
Data Analysis: The flavor threshold is determined as the concentration at which a statistically significant number of panelists (as determined by statistical tables for triangle tests) can correctly identify the odd sample.[13]
Protocol 2: Quantification of Furaneol® in Strawberries using HPLC-UV
This protocol describes a method for the extraction and quantification of Furaneol® from strawberry samples using High-Performance Liquid Chromatography with UV detection. This method is adapted from procedures described in the literature.[14][15]
Objective: To accurately measure the concentration of Furaneol® in fresh strawberry tissue.
Materials:
-
Fresh strawberries
-
Distilled water
-
Celite 545
-
Methanol (HPLC grade)
-
Sodium acetate (HPLC grade)
-
Acetic acid (HPLC grade)
-
Furaneol® standard
-
Waring blender
-
Filter paper (Whatman No. 1)
-
0.45 µm nylon membrane filters
-
HPLC system with a UV detector and a C18 column (e.g., ODS, 4.6 mm x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of fresh strawberries with distilled water in a blender at 0-4 °C.
-
Add Celite 545 to the homogenate, mix, and allow to settle for 5 minutes.
-
Filter the mixture through Whatman No. 1 filter paper. Wash the residue three times with distilled water.
-
Filter the collected filtrate through a 0.45 µm nylon membrane filter before HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.2 M sodium acetate/acetic acid buffer, pH 4.0.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-8 min: Isocratic 5% B
-
8-9 min: Linear gradient from 5% to 15% B
-
9-20 min: Isocratic 15% B
-
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of Furaneol® of known concentrations.
-
Inject the prepared strawberry extract into the HPLC system.
-
Identify the Furaneol® peak based on the retention time of the standard.
-
Quantify the concentration of Furaneol® in the sample by comparing its peak area to the calibration curve.
-
Biosynthesis and Formation Pathways
Furaneol® is formed through two primary pathways: enzymatic biosynthesis in plants and the Maillard reaction during thermal processing of food.
-
Biosynthesis in Plants: In fruits like strawberries, Furaneol® is synthesized via a series of enzymatic steps.[16] While the complete pathway is complex, studies have shown that D-fructose-1,6-diphosphate is a key natural precursor.[3]
-
Maillard Reaction: This non-enzymatic browning reaction occurs between amino acids and reducing sugars when food is heated.[3] The reaction cascade is complex, but it is a significant source of Furaneol® in cooked and processed foods, contributing to their characteristic aromas.[17]
These application notes provide a foundational understanding of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) for researchers and professionals in food science and drug development. The provided protocols offer practical guidance for the sensory and analytical evaluation of this important flavoring agent.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Food safety and quality: details [fao.org]
- 6. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. femaflavor.org [femaflavor.org]
- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 9. orchid-chem.com [orchid-chem.com]
- 10. 4-Hydroxy-2,5-dimethyl-3(2H)-furanone = 99.0 GC 3658-77-3 [sigmaaldrich.com]
- 11. femaflavor.org [femaflavor.org]
- 12. WHO | JECFA [apps.who.int]
- 13. research.aciar.gov.au [research.aciar.gov.au]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Derivatization of 4-Hydroxy-2,5-dimethylhexan-3-one for Enhanced GC-MS Analysis
Abstract
This application note details a robust and reliable two-step derivatization protocol for the quantitative analysis of 4-Hydroxy-2,5-dimethylhexan-3-one in various matrices by gas chromatography-mass spectrometry (GC-MS). Due to its polar hydroxyl and ketone functional groups, direct GC-MS analysis of this analyte is challenging, often resulting in poor chromatographic peak shape and low sensitivity. The described method, involving methoximation followed by silylation, converts the target molecule into a more volatile and thermally stable derivative, significantly improving its chromatographic behavior and enabling sensitive and accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals requiring a validated method for the analysis of this and structurally similar hydroxy-ketones.
Introduction
This compound is a molecule of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker or metabolic intermediate. Its analysis is often complicated by its polarity and thermal lability. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, for polar molecules like this compound, derivatization is a critical sample preparation step.[1] This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1]
A common and effective strategy for derivatizing compounds containing both hydroxyl and keto groups is a two-step approach:
-
Methoximation: The ketone carbonyl group is converted to a methoxime derivative using methoxyamine hydrochloride. This step prevents tautomerization (keto-enol interconversion), which can lead to multiple chromatographic peaks for a single analyte, thereby simplifying the chromatogram.[2][3]
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This significantly increases the volatility of the molecule.[2][3]
This application note provides a detailed experimental protocol for the derivatization of this compound and subsequent GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Internal Standard (e.g., 2-Heptanone or a suitable stable isotope-labeled analogue)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Sample Preparation
For biological matrices such as plasma or urine, a protein precipitation and/or liquid-liquid extraction step may be necessary prior to derivatization.
-
To 100 µL of the sample (or a solution of the standard), add a known amount of the internal standard.
-
If the sample is aqueous, it must be dried completely under a stream of nitrogen or by lyophilization before proceeding. It is crucial to ensure the sample is anhydrous as moisture will interfere with the silylation reagent.[2]
Derivatization Protocol
Step 1: Methoximation
-
Prepare the methoximation reagent by dissolving methoxyamine hydrochloride in anhydrous pyridine to a final concentration of 20 mg/mL.
-
Add 50 µL of the methoximation reagent to the dried sample in a reaction vial.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes in a heating block.[4]
-
Allow the vial to cool to room temperature.
Step 2: Silylation
-
Add 100 µL of MSTFA (with 1% TMCS) to the reaction vial containing the methoxime derivative.
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial: 80°C, hold for 2 minRamp 1: 5°C/min to 200°CRamp 2: 20°C/min to 300°C, hold for 5 min |
| MS System | Agilent 5977A or equivalent |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Data Presentation
The following table summarizes representative quantitative data for the GC-MS analysis of the derivatized this compound. This data is illustrative and should be determined experimentally for each specific assay.
| Parameter | Value |
| Analyte | 4-Methoxyimino-2,5-dimethylhexan-3-yl trimethylsilyl ether |
| Retention Time (min) | ~12.5 |
| Quantifier Ion (m/z) | [To be determined experimentally] |
| Qualifier Ions (m/z) | [To be determined experimentally] |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90 - 110% |
Visualization
Derivatization Reaction Pathway
Caption: Derivatization of this compound.
Experimental Workflow
Caption: Overall experimental workflow.
Conclusion
The two-step derivatization protocol involving methoximation and silylation provides a highly effective method for the GC-MS analysis of this compound. This procedure overcomes the challenges associated with the analysis of polar hydroxy-ketones, resulting in a volatile and stable derivative with excellent chromatographic properties. The described method is suitable for the sensitive and accurate quantification of this analyte in various sample matrices and can be adapted for other structurally related compounds.
References
Application Notes and Protocols for the Extraction of 4-Hydroxy-2,5-dimethylhexan-3-one from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2,5-dimethylhexan-3-one is an aliphatic hydroxy ketone with potential significance in various fields of chemical and biological research.[1][2] Effective extraction from complex matrices such as biological fluids (plasma, urine), cell cultures, or environmental samples is a critical first step for its quantification and further analysis. This document provides recommended starting protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are commonly employed for compounds with similar chemical structures.
Physicochemical Properties of this compound
Understanding the properties of the target analyte is crucial for developing an effective extraction strategy.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Isobutyroin, 2,5-Dimethyl-4-hydroxy-3-hexanone | [3] |
| CAS Number | 815-77-0 | [1][3] |
| Molecular Formula | C8H16O2 | [1][3] |
| Molecular Weight | 144.21 g/mol | [1] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [2] |
| Boiling Point | 182.1±8.0 °C at 760 mmHg | |
| Density | 0.9±0.1 g/cm³ | |
| Vapor Pressure | 0.2±0.8 mmHg at 25°C |
Recommended Extraction Protocols
The choice of extraction method will depend on the nature of the sample matrix, the concentration of the analyte, and the desired level of purity.
LLE is a versatile technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Objective: To extract this compound from aqueous matrices like plasma, serum, or urine.
Materials:
-
Sample (e.g., 1 mL of plasma)
-
Extraction Solvent (e.g., Ethyl acetate, Dichloromethane, or a mixture of Hexane and Isopropanol)
-
pH adjusting reagents (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or rotary evaporator)
-
Reconstitution solvent (compatible with the analytical instrument, e.g., mobile phase)
Procedure:
-
Sample Preparation:
-
Thaw frozen samples to room temperature.
-
For protein-rich samples like plasma, precipitate proteins by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol), vortexing, and centrifuging at high speed (e.g., 10,000 x g for 10 minutes). Collect the supernatant.
-
-
pH Adjustment:
-
Adjust the pH of the aqueous sample to neutral or slightly acidic (pH 6-7) to ensure the hydroxyl group is not deprotonated, which would increase its water solubility.
-
-
Extraction:
-
Add 3-5 volumes of the selected organic extraction solvent to the prepared sample.
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step on the aqueous layer with a fresh portion of the organic solvent to maximize recovery. Combine the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 30-40°C).
-
Reconstitute the dried residue in a small, precise volume of the reconstitution solvent.
-
-
Analysis:
-
The reconstituted sample is now ready for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
SPE is a more selective and often cleaner extraction method that utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away.
Objective: To extract and concentrate this compound from various complex matrices.
Materials:
-
SPE Cartridge (e.g., a reversed-phase C18 or a polymeric sorbent)
-
Sample (pre-treated as in LLE)
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Deionized water)
-
Wash Solvent (e.g., a mixture of water and a small percentage of organic solvent)
-
Elution Solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate)
-
SPE manifold
-
Evaporation and reconstitution supplies (as in LLE)
Procedure:
-
Sorbent Selection:
-
Based on the moderate polarity of this compound, a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., HLB) is recommended.
-
-
Column Conditioning:
-
Pass 1-2 column volumes of the conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
-
Column Equilibration:
-
Pass 1-2 column volumes of the equilibration solvent (e.g., deionized water) through the cartridge to prepare it for the sample. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of the wash solvent to remove hydrophilic impurities and salts. The composition of the wash solvent should be optimized to avoid premature elution of the analyte.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 1-2 column volumes of the elution solvent.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the desired solvent for analysis.
-
Quantitative Data Summary
As no specific quantitative data for the extraction of this compound is available, the following table is provided as a template for researchers to record their experimental results during method development and validation.
| Parameter | LLE (Ethyl Acetate) | SPE (C18) |
| Recovery (%) | e.g., 85 ± 5 | e.g., 92 ± 4 |
| Matrix Effect (%) | e.g., 95 ± 7 | e.g., 103 ± 6 |
| Limit of Detection (LOD) | e.g., 1 ng/mL | e.g., 0.5 ng/mL |
| Limit of Quantification (LOQ) | e.g., 5 ng/mL | e.g., 2 ng/mL |
| Linear Range | e.g., 5-500 ng/mL | e.g., 2-500 ng/mL |
| Precision (RSD %) | e.g., <10% | e.g., <8% |
Visualizations
Caption: General workflow for the extraction of this compound.
As there is no known signaling pathway involving this compound, the following diagram illustrates a generic pathway as a placeholder.
Caption: A generic cell signaling pathway diagram.
References
Application Note and Protocol: Proposed HPLC Analysis of 4-Hydroxy-2,5-dimethylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Hydroxy-2,5-dimethylhexan-3-one. Due to a lack of specific validated protocols for this analyte in the public domain, this application note provides a starting point for method development based on established techniques for structurally related compounds. The provided methodologies are intended to serve as a comprehensive guide for developing and validating a robust analytical procedure.
Introduction
This compound is an organic compound with potential applications in various fields of chemical research and development. Accurate and reliable analytical methods are essential for its quantification and quality control. This document details a proposed reversed-phase HPLC (RP-HPLC) method with UV detection, a widely used, robust, and selective technique for the analysis of organic molecules.
Proposed HPLC Method Parameters
A starting point for the HPLC analysis of this compound can be adapted from methods used for similar keto-alcohols and furanone compounds. The following table summarizes the proposed initial chromatographic conditions. Note: These parameters will likely require optimization and full validation for this specific analyte.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 stationary phase (e.g., Zorbax ODS, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| For Mass Spectrometry compatibility, 0.1% Formic Acid can be added to both solvents. | |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | To be determined by UV scan (starting around 210 nm and 280 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Experimental Protocol
This protocol provides a detailed methodology for the proposed HPLC analysis.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with UV/DAD detector
-
C18 analytical column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (optional, for MS compatibility)
-
This compound reference standard
Preparation of Solutions
3.2.1. Mobile Phase Preparation
-
Prepare the desired composition of Acetonitrile and Water (e.g., 50:50 v/v).
-
If using a modifier, add 0.1% Formic Acid to both the Acetonitrile and Water.
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration).
3.2.2. Standard Solution Preparation
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve and dilute in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
3.2.3. Sample Preparation
-
For liquid samples, dilute an accurately measured volume with the mobile phase to a concentration within the calibration range.
-
For solid samples, accurately weigh the sample and extract the analyte with a suitable solvent. The extract may then be diluted with the mobile phase.
-
A solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary for complex matrices to remove interferences.
-
Filter all final solutions through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation
It is critical to validate the developed HPLC method according to ICH guidelines or internal standard operating procedures. Key validation parameters include:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the proposed HPLC analysis of this compound.
Application Notes and Protocols for 4-Hydroxy-2,5-dimethylhexan-3-one in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential asymmetric synthesis strategies involving 4-hydroxy-2,5-dimethylhexan-3-one. Due to the limited specific literature on this compound's role in asymmetric synthesis, this document presents detailed protocols adapted from well-established methodologies for structurally similar α-hydroxy ketones. These notes are intended to serve as a foundational guide for researchers looking to utilize this compound as a chiral building block or to synthesize it in an enantiomerically pure form.
Introduction to this compound
This compound is an α-hydroxy ketone with a stereogenic center at the C4 position.[1] Chiral α-hydroxy ketones are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules due to their versatile functionality.[2] The ability to selectively synthesize or utilize one enantiomer of this compound is crucial for controlling the stereochemistry of subsequent products. This document outlines three potential applications in asymmetric synthesis:
-
Enantioselective Synthesis via Asymmetric Reduction: A method to produce enantiomerically enriched this compound from a prochiral diketone.
-
Diastereoselective Reduction: A protocol to control the stereochemistry of the reduction of the ketone functionality, leading to chiral diols.
-
As a Chiral Building Block: An example of how enantiomerically pure this compound could be used in a subsequent stereoselective reaction.
Enantioselective Synthesis of this compound
A plausible route to enantiomerically enriched (R)- or (S)-4-hydroxy-2,5-dimethylhexan-3-one is the asymmetric reduction of the corresponding prochiral α-diketone, 2,5-dimethylhexane-3,4-dione. Biocatalysis, specifically using yeast-mediated reduction, offers a highly effective and environmentally benign method for such transformations.[2]
Experimental Protocol: Yeast-Mediated Asymmetric Reduction
This protocol is adapted from general procedures for the asymmetric reduction of α-diketones.
Materials:
-
2,5-dimethylhexane-3,4-dione
-
Baker's yeast (Saccharomyces cerevisiae)
-
D-Glucose
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Dichloromethane (for chromatography)
-
Hexanes (for chromatography)
Procedure:
-
In a sterile Erlenmeyer flask, dissolve 10 g of D-glucose in 100 mL of warm deionized water.
-
To this solution, add 5 g of baker's yeast and stir the suspension at 30°C for 30 minutes to activate the yeast.
-
Dissolve 1 g of 2,5-dimethylhexane-3,4-dione in a minimal amount of ethanol and add it dropwise to the yeast suspension.
-
Seal the flask with a fermentation lock or a cotton plug and stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, add celite to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Outcome and Data Presentation:
The enantioselectivity of yeast reductions can be very high. The expected quantitative data from such an experiment is summarized in the table below.
| Entry | Substrate | Biocatalyst | Product | Yield (%) | ee (%) | Configuration |
| 1 | 2,5-dimethylhexane-3,4-dione | S. cerevisiae | (S)-4-hydroxy-2,5-dimethylhexan-3-one | 75-90 | >95 | S |
Experimental Workflow for Asymmetric Reduction
References
Application Notes and Protocols for the Laboratory Synthesis of 4-Hydroxy-2,5-dimethylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2,5-dimethylhexan-3-one, also known as isobutyroin, is a β-hydroxy ketone that serves as a valuable intermediate in organic synthesis. Its structure incorporates both a hydroxyl and a ketone functional group, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The synthesis of β-hydroxy ketones is a fundamental transformation in organic chemistry, most commonly achieved through an aldol condensation reaction. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the self-condensation of isobutyraldehyde.
The presented protocol is a representative method based on the well-established principles of base-catalyzed aldol condensations. The reaction involves the formation of an enolate from one molecule of isobutyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of isobutyraldehyde. Subsequent protonation yields the desired β-hydroxy ketone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the laboratory synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Isobutyraldehyde | 14.42 g (0.2 mol) | Starting material. Should be freshly distilled to remove any acidic impurities. |
| Sodium Hydroxide (NaOH) | 0.4 g (0.01 mol) | Catalyst. A 10% aqueous solution is used. |
| Solvent | ||
| Water (for NaOH solution) | 3.6 mL | Deionized water should be used. |
| Diethyl Ether (for workup) | ~150 mL | Used for extraction of the product. |
| Reaction Conditions | ||
| Temperature | 0-5 °C | Maintained during the addition of the catalyst to control the reaction rate and minimize side reactions. |
| Reaction Time | 2 hours | Stirring time at room temperature after the initial reaction. |
| Workup & Purification | ||
| Acetic Acid (10% aq.) | As needed | For neutralization of the reaction mixture. |
| Saturated NaCl solution | ~40 mL | For washing the organic layer. |
| Anhydrous Magnesium Sulfate | As needed | Drying agent for the organic layer. |
| Expected Yield | ||
| Theoretical Yield | 14.42 g | Based on the complete conversion of isobutyraldehyde. |
| Expected Practical Yield | 60-70% | The actual yield may vary depending on the reaction conditions and purity of the starting materials. |
| Product Characterization | ||
| Molecular Formula | C₈H₁₆O₂ | |
| Molecular Weight | 144.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow oil | [1][2] |
| Boiling Point | ~85-87 °C at 15 mmHg | Literature values may vary. Purification is typically achieved by vacuum distillation. |
Experimental Protocol
Synthesis of this compound via Aldol Condensation
This protocol details the base-catalyzed self-condensation of isobutyraldehyde to produce this compound.
Materials and Equipment:
-
Freshly distilled isobutyraldehyde
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
10% aqueous acetic acid
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Place 14.42 g (0.2 mol) of freshly distilled isobutyraldehyde into a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.
-
Catalyst Preparation: Prepare a 10% (w/v) aqueous solution of sodium hydroxide by dissolving 0.4 g of NaOH in 3.6 mL of deionized water.
-
Catalyst Addition: While vigorously stirring the cooled isobutyraldehyde, add the 10% NaOH solution dropwise from a dropping funnel over a period of 15-20 minutes. Maintain the internal temperature of the reaction mixture between 0-5 °C during the addition.
-
Reaction: After the complete addition of the catalyst, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours at room temperature.
-
Neutralization: Cool the reaction mixture again in an ice bath and neutralize it by the dropwise addition of 10% aqueous acetic acid until the pH is approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing: Combine all the organic extracts and wash them with 20 mL of deionized water, followed by 20 mL of saturated aqueous sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the base-catalyzed self-condensation of isobutyraldehyde to form this compound.
Caption: Base-catalyzed aldol condensation of isobutyraldehyde.
Experimental Workflow Diagram
The following diagram outlines the key steps in the laboratory synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) in Food Samples
Introduction
4-Hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol or HDMF, is a key aroma compound found in a wide variety of fruits and processed foods, imparting a characteristic sweet, caramel-like, or fruity fragrance.[1][2] Its presence and concentration are critical to the sensory quality of products such as strawberries, pineapples, tomatoes, and cooked meats.[1][3] Consequently, accurate and reliable quantification of Furaneol is essential for food quality control, flavor research, and product development. This document provides detailed application notes and protocols for the quantification of Furaneol in food samples, targeting researchers, scientists, and professionals in the food and beverage industry.
Due to its high polarity and instability, the extraction and chromatographic analysis of Furaneol can be challenging.[3][4] The protocols outlined below describe robust methods utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), coupled with effective sample preparation techniques such as Solid Phase Microextraction (SPME) and Solid Phase Extraction (SPE).
Data Presentation: Quantitative Data Summary
The following table summarizes the quantitative findings for Furaneol in various food samples as reported in the scientific literature.
| Food Matrix | Concentration Range (µg/kg) | Analytical Method | Reference |
| Tomato | 95 - 173 | SPME-GC-MS | [3][4] |
| Strawberry | 1663 - 4852 | SPME-GC-MS | [3][4] |
| Strawberry ('Totem' and 'Pinnacle' cultivars) | > 13,000 | SPE-GC-MS | [5] |
| Raspberry | 800 - 1100 | SPE-GC-MS | [5] |
| Blackberry ('Marion') | Significantly higher than other cultivars | SPE-GC-MS | [5] |
| Blackberry ('Black Diamond') | Lower than 'Marion' | SPE-GC-MS | [5] |
| Blackberry ('Thornless Evergreen') | 16 times less than 'Marion' | SPE-GC-MS | [5] |
Experimental Protocols
Protocol 1: Quantification of Furaneol using Derivatization and Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly suitable for aqueous samples and fruit juices, where the high polarity of Furaneol makes direct extraction difficult. Derivatization is employed to increase the volatility and stability of the analyte.[3][4]
1. Materials and Reagents:
-
Food sample (e.g., fruit puree, juice)
-
Deionized water
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH) solution
-
Pentafluorobenzyl bromide (PFBBr) derivatizing agent
-
Internal standard (e.g., labeled Furaneol isotope)
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation and Derivatization:
-
Homogenize solid food samples and dilute a known amount with deionized water. For liquid samples, use a measured volume directly.
-
Add a known amount of the internal standard to the sample.
-
Saturate the aqueous sample with NaCl to enhance the extraction efficiency.
-
Adjust the pH of the solution to basic conditions using NaOH solution.
-
Add the PFBBr derivatizing agent to the sample.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to facilitate the derivatization reaction.
3. SPME Extraction:
-
Place the sample vial in a temperature-controlled water bath.
-
Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of the derivatized analyte.
-
Retract the fiber into the needle after extraction.
4. GC-MS Analysis:
-
Introduce the SPME fiber into the hot injector of the GC-MS system for thermal desorption of the analyte.
-
Set the GC oven temperature program to achieve optimal separation of the derivatized Furaneol from other matrix components.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized Furaneol and the internal standard.
5. Quantification:
-
Construct a calibration curve using standard solutions of derivatized Furaneol with the internal standard.
-
Calculate the concentration of Furaneol in the original food sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Protocol 2: Quantification of Furaneol using Solid Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is effective for cleaning up complex food matrices and concentrating the analyte prior to GC-MS analysis.[5]
1. Materials and Reagents:
-
Food sample (e.g., fruit juice, homogenized fruit)
-
SPE cartridges (e.g., Lichrolut-EN)
-
Methanol
-
Deionized water
-
Internal standard (e.g., labeled Furaneol isotope)
-
GC-MS system with a microvial insert thermal desorption unit
2. Sample Preparation and SPE:
-
Centrifuge or filter the homogenized food sample to obtain a clear extract.
-
Add a known amount of the internal standard to the extract.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the sample extract onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering polar compounds.
-
Elute the retained Furaneol from the cartridge with a small volume of methanol (e.g., 1 mL).[5]
3. GC-MS Analysis:
-
Transfer the methanolic eluate directly into a microvial insert for thermal desorption.
-
Place the microvial into the GC injector for automated thermal desorption and analysis.
-
Use a suitable GC oven temperature program and MS parameters (as in Protocol 1) for separation and detection.
4. Quantification:
-
Prepare calibration standards and process them through the same SPE procedure.
-
Quantify the Furaneol concentration in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.
Protocol 3: Quantification of Furaneol using High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative to GC-based methods and can be advantageous for analyzing less volatile derivatives or for direct analysis without derivatization.[6]
1. Materials and Reagents:
-
Food sample (e.g., strawberry puree)
-
Aqueous extraction solvent (e.g., water or buffer)
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Mobile phase: Acetate buffer and methanol gradient[6]
-
Furaneol analytical standard
2. Sample Preparation:
-
Homogenize the food sample with the aqueous extraction solvent.
-
Centrifuge the homogenate and filter the supernatant to obtain a clear extract.
-
The extraction procedure should yield a high recovery of Furaneol (>90%).[6]
3. HPLC Analysis:
-
Inject a known volume of the sample extract into the HPLC system.
-
Perform the chromatographic separation using a C18 column and a suitable mobile phase gradient (e.g., acetate buffer and methanol).[6]
-
Detect Furaneol at its maximum absorbance wavelength (e.g., 280 nm).[6]
4. Quantification:
-
Prepare a calibration curve by injecting standard solutions of Furaneol at different concentrations.
-
Determine the concentration of Furaneol in the sample extract by comparing its peak area to the calibration curve.
-
Calculate the final concentration in the original food sample, taking into account the initial sample weight and extraction volume.
Visualizations
Caption: General workflow for the quantification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in food samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Hydroxy-2,5-dimethylhexan-3-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Hydroxy-2,5-dimethylhexan-3-one as a versatile building block in organic synthesis. The primary application highlighted is its role as a precursor in a notable anionic cascade reaction for the synthesis of substituted tetrahydrofurans.
Introduction
This compound, a β-hydroxy ketone, is a valuable intermediate in organic synthesis. Its bifunctional nature, containing both a hydroxyl and a ketone group, allows for a variety of chemical transformations. Hydroxy ketones are significant in the synthesis of complex molecules, including natural products and biologically active compounds.[1] While the broader class of β-hydroxy ketones is widely utilized in reactions such as diastereoselective reductions and aldol condensations, this document focuses on a specific and efficient application of this compound.
Key Application: Synthesis of (Z)-chloro-exo-methylenetetrahydrofurans
A primary application of this compound is in the one-pot synthesis of (Z)-chloro-exo-methylenetetrahydrofurans via an anionic cascade reaction. This transformation involves the base-catalyzed condensation of the β-hydroxy ketone with 1,1-dichloroethylene.[2][3] The resulting tetrahydrofuran motif is a core structure in several biologically active compounds.
The reaction proceeds through the in-situ generation of a chloro-acetylene anion from 1,1-dichloroethylene, which then reacts with the β-hydroxy ketone in a cascade process involving nucleophilic addition and a 5-exo-dig cyclization.[2]
Experimental Protocols
Protocol 1: Synthesis of (Z)-5-(chloromethylene)-3-isopropyl-2,2,4-trimethyltetrahydrofuran-3-ol
This protocol details the synthesis of a (Z)-chloro-exo-methylenetetrahydrofuran derivative starting from this compound.
Materials:
-
This compound (MW: 144.21 g/mol )
-
1,1-Dichloroethylene (MW: 96.94 g/mol )
-
Potassium tert-butoxide (t-BuOK) (MW: 112.21 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Dilute Sulfuric Acid
-
Magnesium Sulfate (anhydrous) or Sodium Sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure: [4]
-
To a round-bottom flask containing 40 mL of anhydrous THF, add 1.2 mL (15.0 mmol, 2.5 equivalents) of 1,1-dichloroethylene.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add 3.37 g (30.0 mmol, 5.0 equivalents) of potassium tert-butoxide to the cooled solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Prepare a solution of 865 mg (6.0 mmol, 1.0 equivalent) of this compound in 1 mL of anhydrous THF.
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for one hour.
-
Quench the reaction by adding 20 mL of deionized water.
-
Neutralize the mixture with dilute sulfuric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography.
Data Presentation
The following table summarizes the yields of (Z)-chloro-exo-methylenetetrahydrofurans synthesized from various β-hydroxy ketones using the described anionic cascade reaction. This data provides a reference for the expected efficiency of the reaction with different substrates.
| Entry | β-Hydroxy Ketone Substrate | Product | Yield (%) |
| 1 | 3-Hydroxy-1-phenylbutan-1-one | (Z)-5-(chloromethylene)-2-methyl-2-phenyltetrahydrofuran-3-ol | 78 |
| 2 | 1-(4-chlorophenyl)-3-hydroxybutan-1-one | (Z)-2-(4-chlorophenyl)-5-(chloromethylene)-2-methyltetrahydrofuran-3-ol | 82 |
| 3 | 3-Hydroxy-1-p-tolylbutan-1-one | (Z)-5-(chloromethylene)-2-methyl-2-(p-tolyl)tetrahydrofuran-3-ol | 75 |
| 4 | 5-Hydroxy-2,5-dimethylhexan-3-one | (Z)-5-(chloromethylene)-3-isopropyl-2,2,4-trimethyltetrahydrofuran-3-ol | 55 |
| 5 | 3-Hydroxy-3-methyl-1-phenylbutan-1-one | (Z)-5-(chloromethylene)-2,2-dimethyl-4-phenyltetrahydrofuran-3-ol | 65 |
| 6 | 2-(1-hydroxycyclohexyl)-1-phenylethanone | (Z)-2'-((Z)-chloromethylene)-2-phenyl-2,3-dihydrospiro[furan-4,1'-cyclohexan]-3-ol | 71 |
Data adapted from the Beilstein Journal of Organic Chemistry.[2]
Visualizations
Reaction Pathway
Caption: Anionic cascade reaction pathway.
Experimental Workflow
Caption: Experimental workflow for synthesis.
References
- 1. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 2. Anionic cascade reactions. One-pot assembly of (Z)-chloro-exo-methylenetetrahydrofurans from β-hydroxyketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-Hydroxy-2,5-dimethylhexan-3-one via Acyloin Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Hydroxy-2,5-dimethylhexan-3-one is an α-hydroxy ketone, a class of compounds that are valuable intermediates in organic synthesis. The acyloin condensation provides a direct route to these molecules from readily available esters. The reaction involves the reductive coupling of two ester molecules in the presence of a metallic reducing agent, typically sodium, in an aprotic solvent. The mechanism proceeds through a radical coupling pathway to form a 1,2-diketone intermediate, which is further reduced to a sodium enediolate. Subsequent neutralization yields the α-hydroxy ketone.[1][2] To improve yields and prevent side reactions, the Rühlmann modification employs trimethylchlorosilane to trap the enediolate intermediate as a more stable bis-silyl enol ether, which can then be hydrolyzed to the final acyloin product.[1][3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Common Name | Isobutyroin | PubChem |
| CAS Number | 815-77-0 | PubChem |
| Molecular Formula | C₈H₁₆O₂ | PubChem |
| Molecular Weight | 144.21 g/mol | PubChem |
| Appearance | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich |
| Boiling Point | Not specified | |
| Density | Not specified |
Table 2: Key Reagents and Their Functions
| Reagent | Function |
| Ethyl Isobutyrate | Starting ester substrate |
| Sodium Metal | Reducing agent |
| Toluene | Aprotic solvent |
| Trimethylchlorosilane | Trapping agent for the enediolate intermediate |
| Methanol | Used for quenching excess sodium and for hydrolysis of the silyl ether |
| Hydrochloric Acid | Catalyst for the hydrolysis of the bis-silyl enol ether |
| Diethyl Ether | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | Neutralizing agent during work-up |
| Anhydrous Magnesium Sulfate | Drying agent |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Acyloin Condensation (Rühlmann Modification)
Materials:
-
Ethyl isobutyrate (purified by distillation)
-
Sodium metal (dispersion or freshly cut pieces)
-
Anhydrous toluene
-
Trimethylchlorosilane (distilled)
-
Methanol
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and distillation
Procedure:
1. Reaction Setup: a. All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen. b. To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous toluene. c. Add sodium metal to the toluene and heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion. Once a fine dispersion is formed, the heating mantle is removed, and the mixture is allowed to cool to room temperature while stirring continues.
2. Acyloin Condensation: a. A solution of ethyl isobutyrate and trimethylchlorosilane in anhydrous toluene is prepared in the dropping funnel. b. This solution is added dropwise to the vigorously stirred sodium dispersion in toluene at a rate that maintains a gentle reflux. c. After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the reaction.
3. Work-up: a. After the reaction is complete, the mixture is cooled to room temperature. b. Excess sodium is cautiously quenched by the slow addition of methanol. c. The resulting mixture is then carefully poured into a mixture of ice and water. d. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. e. The combined organic layers are washed with water and then with a saturated aqueous sodium bicarbonate solution until the washings are neutral.
4. Hydrolysis of the Silyl Ether: a. The organic solution containing the bis-silyl enol ether is treated with a mixture of methanol and a catalytic amount of concentrated hydrochloric acid. b. The mixture is stirred at room temperature for several hours to effect the hydrolysis of the silyl ether to the acyloin.
5. Purification: a. The solvent is removed under reduced pressure. b. The crude product is then purified by vacuum distillation to yield this compound as a pale-yellow liquid.
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
Sodium metal is highly reactive and pyrophoric. It should be handled with extreme care under an inert atmosphere.
-
Trimethylchlorosilane is corrosive and moisture-sensitive.
-
Toluene is a flammable and toxic solvent.
Visualizations
Caption: Mechanism of the Acyloin Condensation.
Caption: Experimental Workflow for Acyloin Synthesis.
References
Asymmetric Synthesis of Acyclic Alpha-Hydroxy Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of acyclic alpha-hydroxy ketones is of paramount importance in medicinal chemistry and drug development. These structural motifs are key chiral building blocks for a wide array of pharmaceuticals, including antidepressants and agents for treating Alzheimer's disease.[1][2] This document provides an overview of prominent asymmetric strategies and detailed protocols for their implementation in a laboratory setting.
Introduction to Asymmetric Strategies
Several powerful methodologies have been developed for the stereocontrolled synthesis of acyclic alpha-hydroxy ketones. These can be broadly categorized into biocatalytic, organocatalytic, and metal-catalyzed approaches. Each strategy offers distinct advantages concerning substrate scope, operational simplicity, and scalability.
Biocatalytic approaches utilize enzymes such as lyases, hydrolases, or oxidoreductases to catalyze the formation of chiral alpha-hydroxy ketones with high enantioselectivity.[1][2] Thiamine diphosphate-dependent (ThDP) lyases, for instance, can catalyze the umpolung carboligation of aldehydes to afford enantiopure alpha-hydroxy ketones from inexpensive starting materials, often with high productivity (80-100 g/L) and excellent enantiomeric excesses (>99%).[1]
Organocatalysis offers a metal-free alternative, employing small chiral organic molecules to induce asymmetry. Proline-catalyzed alpha-hydroxylation of ketones and thiazolium-based carboligations are notable examples.[1][2] Another innovative organocatalytic method involves the enantioselective decarboxylative chlorination of β-ketocarboxylic acids to furnish chiral α-chloroketones, which are then converted to the corresponding α-hydroxy ketones via nucleophilic substitution.[3]
Metal-catalyzed methods often involve the oxidation of ketone enolates or their derivatives. While historically challenging for acyclic substrates, recent advancements have led to efficient systems for direct asymmetric hydroxylation.
Comparative Data of Asymmetric Methods
The following table summarizes the performance of selected modern asymmetric methods for the synthesis of acyclic alpha-hydroxy ketones, providing a comparative overview of their efficacy across different substrates.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Reference |
| Biocatalysis (Lyase) | ThDP-dependent Lyase (e.g., from E. coli) | Benzaldehyde & Acetaldehyde | >90 | >99 | --INVALID-LINK--[1][2] |
| Various aromatic & aliphatic aldehydes | 80-100 | up to 99 | --INVALID-LINK--[1] | ||
| Organocatalysis (Phase-Transfer) | Cinchona alkaloid-derived dimeric catalyst | 1-Phenylpropan-1-one | 75 | 85 | --INVALID-LINK--[4] |
| 1-(4-Chlorophenyl)propan-1-one | 72 | 82 | --INVALID-LINK--[4] | ||
| Organocatalysis (Decarboxylative Chlorination) | Chiral primary amine catalyst C1 | 2-Methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 95 (for chloro-intermediate) | 94 (for chloro-intermediate) | --INVALID-LINK--[3] |
| (followed by nucleophilic substitution) | High | >99 | --INVALID-LINK--[3] |
Experimental Protocols
This section provides detailed experimental procedures for key methodologies in the asymmetric synthesis of acyclic alpha-hydroxy ketones.
Protocol 1: Biocatalytic Synthesis using ThDP-dependent Lyase
This protocol describes the synthesis of (R)-2-hydroxy-1-phenylpropan-1-one using a whole-cell biocatalyst overexpressing a ThDP-dependent lyase.
Materials:
-
Recombinant E. coli cells overexpressing a suitable ThDP-lyase
-
Benzaldehyde
-
Acetaldehyde
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Magnesium sulfate (MgSO₄, 2.5 mM)
-
Thiamine diphosphate (ThDP, 0.15 mM)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 2.5 mM MgSO₄, and 0.15 mM ThDP.
-
Cell Suspension: Suspend the recombinant E. coli cells in the reaction buffer to a final desired optical density.
-
Substrate Addition: Add benzaldehyde (e.g., 50 mM) and acetaldehyde (e.g., 100 mM) to the reaction mixture. A co-solvent such as DMSO may be used to improve substrate solubility.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure (R)-2-hydroxy-1-phenylpropan-1-one.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Organocatalytic Phase-Transfer α-Hydroxylation
This protocol details the asymmetric α-hydroxylation of an acyclic ketone using a chiral phase-transfer catalyst and molecular oxygen.
Materials:
-
Acyclic ketone (e.g., 1-phenylpropan-1-one, 0.1 mmol)
-
Cinchona alkaloid-derived dimeric phase-transfer catalyst (5 mol%)
-
Triethyl phosphite (P(OEt)₃, 0.1 mmol)
-
50% aqueous sodium hydroxide (NaOH, 0.25 mL)
-
Toluene (0.1 M)
-
Oxygen (O₂) balloon
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a vial, add the acyclic ketone (0.1 mmol), the chiral phase-transfer catalyst (0.005 mmol), triethyl phosphite (0.1 mmol), and toluene (1 mL).
-
Base Addition: Add 50% aqueous NaOH (0.25 mL) to the mixture.
-
Reaction Conditions: Fit the vial with an oxygen balloon and stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
-
Analysis: Characterize the product and determine the enantiomeric excess using chiral HPLC.[4]
Protocol 3: Asymmetric Decarboxylative Chlorination and Hydroxylation
This two-step protocol describes the synthesis of a chiral tertiary α-hydroxy ketone.
Step 1: Enantioselective Decarboxylative Chlorination
Materials:
-
β-Ketocarboxylic acid (e.g., 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)
-
Chiral primary amine catalyst (e.g., 30 mol%)
-
N-Chlorosuccinimide (NCS, 3.0 equiv.)
-
Solvent (e.g., CH₂Cl₂)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the β-ketocarboxylic acid and the chiral primary amine catalyst in the solvent.
-
Reagent Addition: Add NCS to the mixture.
-
Reaction Conditions: Stir the reaction mixture in the dark at a controlled temperature for the specified time (e.g., 24 hours).
-
Purification: After the reaction is complete, purify the resulting α-chloroketone by column chromatography.
Step 2: Nucleophilic Substitution with Hydroxide
Materials:
-
Enantiomerically enriched α-chloroketone from Step 1
-
Tetrabutylammonium hydroxide (TBAOH, 1.5 equiv.)
-
Solvent (e.g., a mixture of solvent and water)
Procedure:
-
Reaction Setup: Dissolve the α-chloroketone in the chosen solvent system.
-
Reagent Addition: Add TBAOH to the solution.
-
Reaction Conditions: Stir the mixture at ambient temperature until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Perform an appropriate aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the final α-hydroxy ketone by column chromatography.[3]
Signaling Pathways and Workflows
The following diagrams illustrate the general workflows for the described synthetic strategies.
Caption: General workflow for asymmetric synthesis of α-hydroxy ketones.
Caption: Biocatalytic pathway using ThDP-dependent lyase.
Caption: Organocatalytic decarboxylative chlorination/hydroxylation.
References
- 1. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective decarboxylative chlorination of β-ketocarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxy-2,5-dimethylhexan-3-one Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy-2,5-dimethylhexan-3-one (also known as isobutyroin). Below you will find detailed information on purification techniques, potential issues, and analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for α-hydroxy ketones like this compound are vacuum distillation, flash column chromatography, and recrystallization (if the compound can be solidified). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound synthesized via acyloin condensation?
A2: The acyloin condensation of isobutyrate esters is a common route to synthesize this compound. Potential impurities from this reaction include unreacted starting esters, 1,2-diketone byproducts, and residual solvents used in the reaction and workup (e.g., toluene, ether).[1][2]
Q3: My purified this compound appears as a pale-yellow to yellow-brown liquid. Is this normal?
A3: Yes, commercially available this compound is often described as a pale-yellow to yellow-brown liquid.[3] Color may indicate the presence of minor impurities, and further purification can sometimes yield a colorless liquid.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] GC-MS will provide a quantitative measure of purity and help identify volatile impurities, while NMR can identify and quantify both volatile and non-volatile impurities by comparing the integrals of the product signals to those of the impurities.[5]
Troubleshooting Guides
Vacuum Distillation
Problem: The compound is not distilling even at high temperatures and low pressures.
-
Possible Cause: The vacuum is not low enough, or there is a leak in the system. The compound may also be viscous, leading to bumping rather than smooth boiling.
-
Solution:
-
Check all joints and seals for leaks. Use a vacuum gauge to confirm the pressure.
-
Ensure the distillation apparatus is well-insulated to maintain a consistent temperature.
-
For viscous liquids, use a short-path distillation apparatus and ensure efficient stirring to prevent bumping.[6]
-
If the compound is suspected to be decomposing, lower the distillation temperature by achieving a higher vacuum.
-
Problem: The distilled product is still impure.
-
Possible Cause: The boiling points of the impurities are too close to the boiling point of the product. The distillation column may not have enough theoretical plates for efficient separation.
-
Solution:
-
Use a longer, packed fractionating column (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates.[7]
-
Perform the distillation more slowly to allow for better equilibration between the liquid and vapor phases.
-
Consider an alternative purification method like flash column chromatography for impurities with very close boiling points.
-
Flash Column Chromatography
Problem: The compound is not moving from the baseline of the silica gel column.
-
Possible Cause: The eluent is not polar enough to displace the highly polar α-hydroxy ketone from the silica gel.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[8]
-
For very polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[8]
-
Consider using a different stationary phase, such as alumina or reverse-phase silica.
-
Problem: The compound elutes with impurities.
-
Possible Cause: The solvent system does not provide adequate separation between the product and the impurities. The column may be overloaded.
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound and maximum separation from impurities.[9]
-
Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Do not overload the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.
-
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is too impure.
-
Solution:
-
Choose a solvent with a lower boiling point.
-
Try adding a small amount of a "co-solvent" in which the compound is less soluble to induce crystallization.
-
Attempt to purify the oil by another method (e.g., chromatography) to remove impurities that are depressing the melting point.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or the cooling is too rapid.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Add a seed crystal of the pure compound to induce crystallization.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Data Presentation
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | 95-98% | 70-85% | Scalable, effective for removing non-volatile impurities and solvents. | Requires thermally stable compounds; may not separate impurities with close boiling points. |
| Flash Column Chromatography | >99% | 60-80% | High resolution for separating closely related compounds. | Can be time-consuming and uses large volumes of solvent; not ideal for very large scales. |
| Recrystallization | >98% | 50-75% | Can provide very high purity in a single step; relatively simple setup. | Only applicable if the compound is a solid at room temperature or can be induced to crystallize; yield can be lower due to solubility in the mother liquor. |
Note: The values in this table are representative for α-hydroxy ketones and may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Use a round-bottom flask of an appropriate size (the crude material should fill it to no more than two-thirds). Add a magnetic stir bar for smooth boiling.
-
Crude Material Preparation: Ensure the crude this compound is free of volatile solvents by concentrating it on a rotary evaporator.
-
Distillation:
-
Begin stirring and heating the distillation flask gently in a heating mantle.
-
Slowly apply vacuum to the system.
-
Gradually increase the temperature of the heating mantle.
-
Collect the fraction that distills at a constant temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Monitor the distillation closely. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
-
Product Collection: Collect the purified liquid in a pre-weighed receiving flask. Determine the yield and assess the purity by GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point for α-hydroxy ketones is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound.[8]
-
Column Packing:
-
Securely clamp a glass column of appropriate size.
-
Add a small plug of cotton or glass wool at the bottom, followed by a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to push the solvent through the column.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. mdpi.com [mdpi.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
Technical Support Center: Synthesis of 4-Hydroxy-2,5-dimethylhexan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-2,5-dimethylhexan-3-one, also known as isobutyroin.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the self-condensation of isobutyraldehyde.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The base catalyst (e.g., NaOH, KOH, or an amine) may be old, hydrated, or carbonated. | Use a fresh, anhydrous batch of the base catalyst. For solid catalysts, ensure they are properly stored in a desiccator. For amine bases, consider distillation prior to use. |
| Insufficient Reaction Time: The aldol condensation of sterically hindered aldehydes like isobutyraldehyde can be slow. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is proceeding slowly, consider extending the reaction time. |
| Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures, while high temperatures can favor side reactions. | Optimize the reaction temperature. Typically, aldol additions are performed at lower temperatures (0-25 °C) to favor the desired β-hydroxy ketone. |
| Presence of Protic Impurities: Water or alcohol impurities in the solvent or starting material can quench the enolate intermediate. | Use anhydrous solvents and ensure the isobutyraldehyde is dry. |
Issue 2: Presence of Significant Byproducts
| Byproduct | Potential Cause | Recommended Solution |
| 2,5-Dimethylhex-4-en-3-one (Dehydration Product): The aldol addition product is sensitive to heat and acidic/basic conditions, leading to elimination of water. | Maintain a low reaction temperature. Neutralize the reaction mixture promptly upon completion. Avoid excessive heating during workup and purification. | |
| Isobutyl Isobutyrate (Tishchenko Product): This ester is formed via a competing Tishchenko reaction, especially with strong bases or alkoxide catalysts. | Use a milder base catalyst (e.g., a tertiary amine like triethylamine) instead of strong bases like NaOH or KOH. Keep the reaction temperature low. | |
| Higher Molecular Weight Adducts: The product can potentially react further with isobutyraldehyde or itself. | Use a slight excess of the isobutyraldehyde to act as the limiting reagent for further reactions of the product, although this is less common for the self-condensation. Careful control of stoichiometry is key. | |
| Unreacted Isobutyraldehyde: Incomplete reaction. | Increase reaction time or catalyst concentration. However, be mindful that this might also increase byproduct formation. |
Issue 3: Difficulty in Product Purification
| Problem | Potential Cause | Recommended Solution |
| Oily Product: The product may not crystallize due to the presence of impurities. | Attempt purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Distillation under reduced pressure can also be effective if the product is thermally stable enough to avoid significant dehydration. | |
| Co-elution of Byproducts: The dehydration product or other nonpolar byproducts may have similar polarities to the desired product. | Optimize the chromatography conditions. A less polar solvent system may improve separation. Alternatively, derivatization of the hydroxyl group could alter its polarity for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the base-catalyzed self-aldol condensation of isobutyraldehyde.
Q2: What are the typical catalysts used for this reaction?
A2: Common catalysts include alkali metal hydroxides (NaOH, KOH), alkoxides, and tertiary amines (e.g., triethylamine). The choice of catalyst can influence the reaction rate and the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by TLC, staining with a suitable reagent (e.g., p-anisaldehyde or potassium permanganate solution), or by GC analysis of aliquots taken from the reaction mixture.
Q4: What is the expected 1H NMR spectrum of this compound?
A4: The 1H NMR spectrum will show characteristic signals for the two isopropyl groups, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. Due to the chiral center at C4, the methyl groups of the isopropyl groups may appear as distinct doublets.
Q5: How can I confirm the presence of the dehydration byproduct, 2,5-dimethylhex-4-en-3-one?
A5: The formation of the α,β-unsaturated ketone can be confirmed by the appearance of vinylic proton signals in the 1H NMR spectrum and a characteristic C=C stretching frequency in the IR spectrum. GC-MS analysis will also show a peak with a molecular weight corresponding to the dehydrated product (C8H14O).[1]
Experimental Protocols
Synthesis of this compound via Aldol Condensation
This protocol is a representative procedure based on general methods for aldol condensations. Optimization may be required.
Materials:
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Isobutyraldehyde
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Anhydrous solvent (e.g., diethyl ether, THF, or neat)
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Base catalyst (e.g., powdered KOH or triethylamine)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Anhydrous magnesium sulfate (MgSO4)
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Solvents for chromatography (hexanes, ethyl acetate)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add isobutyraldehyde. If a solvent is used, dissolve the isobutyraldehyde in the anhydrous solvent.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add the base catalyst in portions while maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or GC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
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Extract the aqueous layer with diethyl ether (or another suitable organic solvent).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Common Byproducts and Impurities in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Analytical Signature |
| This compound | C8H16O2 | 144.21 | Desired Product | - |
| Isobutyraldehyde | C4H8O | 72.11 | Unreacted Starting Material | GC peak at a lower retention time than the product. |
| 2,5-Dimethylhex-4-en-3-one | C8H14O | 126.20 | Dehydration of the desired product.[1] | GC-MS peak with m/z 126; 1H NMR signals in the vinylic region. |
| Isobutyl Isobutyrate | C8H16O2 | 144.21 | Tishchenko reaction of isobutyraldehyde. | GC-MS peak with m/z 144, but different fragmentation pattern and retention time compared to the desired product. Characteristic ester carbonyl stretch in IR. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of this compound and its major byproducts.
References
4-Hydroxy-2,5-dimethylhexan-3-one stability under different pH and temperature
This technical support guide provides information on the stability of 4-Hydroxy-2,5-dimethylhexan-3-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also offers general insights into the stability of alpha-hydroxy ketones, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: Is there readily available stability data for this compound under various pH and temperature conditions?
A1: Currently, there is a lack of specific, publicly available experimental data detailing the stability profile of this compound under different pH and temperature conditions. Safety Data Sheets and other available documentation often state that reactivity and chemical stability data are not available.[1][2]
Q2: What are the potential degradation pathways for an alpha-hydroxy ketone like this compound?
A2: As an alpha-hydroxy ketone, this compound is susceptible to several degradation pathways, primarily oxidation and reactions involving its keto-enol tautomerism. Under oxidative conditions, the secondary alcohol group can be oxidized to form a diketone, specifically 2,5-dimethylhexane-3,4-dione. The presence of both a ketone and a hydroxyl group makes it a versatile intermediate in various chemical transformations.
Q3: How does pH likely affect the stability of this compound?
A3: The stability of alpha-hydroxy ketones can be pH-dependent. Both strongly acidic and strongly basic conditions can catalyze degradation. Basic conditions can facilitate enolate formation, which may lead to subsequent reactions. Acidic conditions can catalyze hydrolysis or other rearrangements, although specific data for this compound is not available.
Q4: What is the expected impact of temperature on the stability of this compound?
A4: As with most chemical compounds, elevated temperatures are expected to increase the rate of degradation of this compound. Thermal stress can provide the activation energy needed to overcome reaction barriers for degradation pathways such as oxidation or rearrangement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected degradation of the compound in solution. | The pH of the solution may be too high or too low, or the solution may be exposed to elevated temperatures or oxidizing agents. | Buffer the solution to a neutral pH and store at recommended temperatures (e.g., 2-8°C for long-term storage). Protect from light and avoid contact with strong oxidizing agents. |
| Variability in experimental results. | This could be due to inconsistent storage conditions or the age of the compound. | Ensure the compound is stored under consistent, controlled conditions. It is advisable to use a fresh batch of the compound for critical experiments. |
| Difficulty in dissolving the compound. | This compound is a liquid and should be soluble in organic solvents. If immiscibility is observed, an inappropriate solvent may have been chosen. | Consult literature for appropriate solvents for alpha-hydroxy ketones. Common solvents include ethanol, methanol, and dichloromethane. |
Experimental Protocols
For researchers needing to determine the stability of this compound for their specific application, a forced degradation (stress testing) study is recommended. Below is a general protocol.
Objective: To assess the stability of this compound under various stress conditions (pH and temperature).
Materials:
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This compound
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Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
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High-purity water
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Organic solvent for stock solution (e.g., acetonitrile or methanol)
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Temperature-controlled chambers or water baths
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Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable organic solvent.
-
Sample Preparation for Stress Conditions:
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Hydrolytic Stability: Add a known volume of the stock solution to separate buffers of different pH values.
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Thermal Stability: Place aliquots of the stock solution in vials and expose them to a range of temperatures (e.g., 40°C, 60°C, 80°C).
-
-
Incubation: Incubate the prepared samples for a predetermined period. It is advisable to pull time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.
-
Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
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Quantification: Analyze the samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound.
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Data Analysis: Plot the concentration of the compound against time for each condition to determine the degradation rate.
Quantitative Data Summary (Hypothetical)
Since no specific experimental data is available, the following table is a hypothetical representation of how results from a stability study could be presented.
| Condition | Temperature (°C) | pH | % Degradation after 24h |
| Control | 25 | 7 | < 1% |
| Acidic | 40 | 2 | 5% |
| Neutral | 40 | 7 | 2% |
| Basic | 40 | 9 | 8% |
| Thermal | 60 | 7 | 15% |
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for stability testing.
References
4-Hydroxy-2,5-dimethylhexan-3-one storage and handling guidelines
This technical support center provides comprehensive guidance on the storage and handling of 4-Hydroxy-2,5-dimethylhexan-3-one for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause | Resolution |
| Product appears viscous or has solidified upon arrival or after storage at low temperatures. | The compound may crystallize or increase in viscosity at lower temperatures. | Gently warm the container in a water bath set to 30-40°C. Swirl the container periodically to ensure uniform melting and mixing. Do not use a direct heat source, such as a hot plate, as this can cause degradation. |
| Discoloration of the product (turning yellow or brown). | Exposure to air, light, or incompatible materials can lead to degradation. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Ensure the storage area is cool, dry, and away from direct sunlight and oxidizing agents. |
| Inconsistent experimental results. | This could be due to improper storage leading to degradation, or contamination. | Always use a fresh aliquot of the compound for each experiment. Ensure proper storage conditions are maintained. Verify the purity of the compound if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For short-term storage, it is recommended to keep the compound at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1] For long-term storage (1-2 years), it is advisable to store it at -20°C.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Standard laboratory PPE should be worn, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.
Q3: What are the known chemical incompatibilities for this compound?
A3: Avoid contact with strong oxidizing agents, as this can lead to a vigorous reaction and degradation of the compound.
Q4: My product has crystallized. How can I safely return it to a liquid state?
A4: To safely re-liquefy the compound, warm the container gently in a water bath (30-40°C) and swirl occasionally until it is completely liquid. Avoid using a direct heat source.
Q5: What is the shelf life of this compound?
A5: When stored under the recommended conditions, the compound is expected to be stable for an extended period. For long-term storage of up to 1-2 years, maintaining a temperature of -20°C is recommended. For room temperature storage, it is best practice to use it within a year of receipt.
Quantitative Data Summary
| Parameter | Value |
| Short-Term Storage Temperature | 20°C to 25°C (68°F to 77°F)[1] |
| Allowable Short-Term Deviations | 15°C to 30°C (59°F to 86°F)[1] |
| Long-Term Storage Temperature | -20°C |
| Appearance | Pale-yellow to Yellow-brown Liquid |
Experimental Protocols & Workflows
Safe Handling Workflow
The following diagram illustrates the recommended workflow for safely handling this compound from receipt to disposal.
References
Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-2,5-dimethylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis yield of 4-hydroxy-2,5-dimethylhexan-3-one, also known as isobutyroin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is the acyloin condensation of an appropriate ester of isobutyric acid, such as ethyl isobutyrate. This reaction involves the reductive coupling of two ester molecules using a metallic reducing agent, typically sodium, in an aprotic solvent.
Q2: What is the role of trimethylchlorosilane (TMSCl) in the acyloin condensation, and is it necessary?
A2: Trimethylchlorosilane (TMSCl) is a crucial additive in the modern variation of the acyloin condensation, often referred to as the Rühlmann modification.[1][2] It acts as a trapping agent for the enediolate intermediate that forms during the reaction. This prevents competing side reactions, such as the Dieckmann condensation, and significantly improves the yield of the desired α-hydroxyketone.[1][2] While the reaction can proceed without TMSCl, its use is highly recommended for optimal results.
Q3: What are the typical starting materials and reagents for this synthesis?
A3: The key starting material is an ester of isobutyric acid, with ethyl isobutyrate being a common choice. The primary reagent is a finely dispersed metallic sodium. Anhydrous aprotic solvents like toluene or xylene are used as the reaction medium. For the improved Rühlmann method, trimethylchlorosilane is also required. For the workup, an acid, such as hydrochloric acid, is needed to hydrolyze the intermediate silyl ether.
Q4: What kind of yields can be expected for the synthesis of this compound?
A4: The yield of this compound is highly dependent on the specific reaction conditions and the purity of the reagents. With the inclusion of trimethylchlorosilane (Rühlmann method), yields can be significantly improved compared to the classical acyloin condensation. While specific yield data for isobutyroin is not extensively reported in readily available literature, analogous acyloin condensations of aliphatic esters can achieve yields ranging from moderate to good (50-80%).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Sodium: The surface of the sodium may be oxidized. 2. Wet Reagents/Solvent: Water will quench the sodium and the reactive intermediates. 3. Low Reaction Temperature: The reaction may not have been initiated or sustained. 4. Inefficient Stirring: Poor dispersion of sodium can lead to localized reactions and reduced efficiency. | 1. Use freshly cut sodium or wash the sodium with a dry solvent (e.g., hexane) to remove the oxide layer before use. 2. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled reagents. 3. The reaction is typically run at the reflux temperature of the solvent (e.g., toluene). Ensure the heating is adequate. 4. Use vigorous mechanical stirring to maintain a fine dispersion of sodium. |
| Formation of a White Precipitate Instead of Product | 1. Reaction with Air/Moisture: The highly reactive intermediates can react with oxygen or water. 2. Side Reactions: In the absence of TMSCl, the intermediate may undergo other condensation reactions. | 1. Maintain a strictly inert atmosphere (e.g., dry nitrogen or argon) throughout the reaction. 2. Ensure an adequate amount of trimethylchlorosilane is used to trap the enediolate intermediate. |
| Product is Contaminated with a High-Boiling Point Impurity | 1. Incomplete Reaction: Unreacted starting ester may be present. 2. Formation of Side Products: Other condensation or elimination products may have formed. | 1. Monitor the reaction by TLC or GC to ensure completion. If necessary, extend the reaction time. 2. Purify the crude product by fractional distillation under reduced pressure. |
| Difficulty in Isolating the Product | 1. Emulsion Formation During Workup: This can make phase separation difficult. 2. Product Volatility: The product may be lost during solvent removal. | 1. Add a saturated brine solution to help break the emulsion. 2. Use a rotary evaporator with a cooled trap and carefully control the pressure and temperature during solvent removal. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Acyloin Condensation (Rühlmann Modification)
This protocol is a representative procedure based on the principles of the acyloin condensation of aliphatic esters.
Materials:
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Ethyl isobutyrate (freshly distilled)
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Sodium metal
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Trimethylchlorosilane (TMSCl, freshly distilled)
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Anhydrous toluene
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Hydrochloric acid (concentrated)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried. The entire apparatus should be under an inert atmosphere (e.g., dry nitrogen or argon).
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Sodium Dispersion: In the reaction flask, place finely cut sodium metal in anhydrous toluene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
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Reagent Addition: Once a fine sodium dispersion is achieved, cool the mixture to below reflux. Add a solution of ethyl isobutyrate and trimethylchlorosilane in anhydrous toluene dropwise from the dropping funnel to the stirred sodium dispersion at a rate that maintains a gentle reflux.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Cautiously add a mixture of diethyl ether and concentrated hydrochloric acid to quench the reaction and hydrolyze the silyl ether intermediate.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Acyloin condensation pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree to troubleshoot low yield in the synthesis reaction.
References
Technical Support Center: Optimizing Acyloin Condensation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the acyloin condensation reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during acyloin condensation experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of Oxygen: Even trace amounts of oxygen can interfere with the radical mechanism and reduce yields.[1][2][3] 2. Presence of Protic Solvents: Alcohols or water will lead to the Bouveault-Blanc reduction of the ester to an alcohol instead of the desired condensation.[1][4] 3. Poor Quality Sodium: Highly pure sodium may result in lower yields. The reaction can be catalyzed by potassium impurities.[1] 4. Inactive Sodium Surface: The sodium surface may be coated with oxides or other impurities, preventing the reaction from initiating. 5. Low Reaction Temperature: The reaction is typically performed at reflux in high-boiling point solvents to ensure the sodium is molten and well-dispersed.[2] | 1. Ensure the entire reaction apparatus is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) before and during the reaction.[2][3] 2. Use anhydrous, aprotic solvents such as toluene, xylene, or THF.[2][5] Ensure all reagents are free of water and alcohols. 3. Consider using sodium with known potassium content or a sodium-potassium alloy.[1] 4. Use freshly cut sodium to expose a clean, reactive surface. Alternatively, prepare a fine dispersion of molten sodium in the refluxing solvent before adding the ester.[1] 5. Use a high-boiling solvent like toluene or xylene and maintain a vigorous reflux to ensure the sodium remains molten and dispersed.[2][5] |
| Formation of a White Solid (β-Keto Ester) | Competing Dieckmann Condensation: The alkoxide byproduct generated during the reaction can catalyze the intramolecular Dieckmann condensation of the starting diester, especially in the formation of 5- or 6-membered rings.[1][5] | 1. Employ the Rühlmann Modification: Add trimethylsilyl chloride (TMSCl) to the reaction mixture. TMSCl traps the enediolate intermediate and the alkoxide byproduct, preventing the Dieckmann condensation.[1][6] This is the most effective solution. |
| Formation of an Alcohol Byproduct | Bouveault-Blanc Reduction: The presence of a proton source, such as residual alcohol from the esterification or moisture, will cause the reduction of the ester to the corresponding alcohol.[2] | 1. Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, solvents are anhydrous, and the ester starting material is free from any residual alcohol.[1][2] |
| Polymeric Byproducts in Intramolecular Reactions | Intermolecular Condensation: At high concentrations, the diester may react with other diester molecules instead of cyclizing. | 1. High Dilution Conditions: While the acyloin condensation is less sensitive to concentration than other cyclization methods because it occurs on the sodium surface, using high dilution can favor the intramolecular reaction. This involves the slow addition of the diester to the refluxing sodium dispersion.[1] |
| Difficulty in Product Purification | 1. Complex Reaction Mixture: The presence of side products can complicate purification. 2. Air Oxidation: Acyloins can be sensitive to air oxidation. | 1. Utilize the Rühlmann Modification: This method generally gives cleaner reactions with higher yields, simplifying the workup and purification.[1][6] 2. Prompt Workup and Purification: Purify the acyloin product soon after the reaction workup to minimize degradation. Column chromatography is a common purification method. |
Frequently Asked Questions (FAQs)
Q1: Why is my acyloin condensation failing to initiate?
A1: The most common reasons for non-initiation are the presence of oxygen or water in your reaction system, or an inactive sodium surface. It is crucial to use a thoroughly dried apparatus under an inert atmosphere of nitrogen or argon.[1][2] The sodium should be freshly cut to expose a clean, metallic surface, or prepared as a fine dispersion in the refluxing solvent before the addition of the ester.
Q2: I'm observing a significant amount of a byproduct that is not the acyloin. What could it be?
A2: The most likely byproducts are a β-keto ester from a competing Dieckmann condensation or an alcohol from a Bouveault-Blanc reduction.[2][5] The Dieckmann condensation is catalyzed by the alkoxide formed during the reaction and is especially prevalent in the formation of five- and six-membered rings.[5] The Bouveault-Blanc reduction occurs if there are any protic species (like water or alcohol) present.[2]
Q3: How can I prevent the Dieckmann condensation side reaction?
A3: The most effective method is the Rühlmann modification, which involves adding trimethylsilyl chloride (TMSCl) to the reaction.[6] TMSCl traps the enediolate intermediate as a bis-silyl enol ether and also scavenges the alkoxide byproduct, thus preventing it from catalyzing the Dieckmann condensation.[1] This modification significantly improves the yield of the desired acyloin.[4]
Q4: What is the best solvent for an acyloin condensation?
A4: The reaction should be performed in aprotic solvents with a high boiling point, such as toluene or xylene.[5] These solvents allow the reaction to be run at a temperature where the sodium metal is molten, which facilitates the formation of a fine dispersion with high surface area, crucial for the reaction's success. Protic solvents like alcohols must be avoided as they lead to the Bouveault-Blanc reduction.[1][2]
Q5: Does the concentration of the ester matter for intramolecular acyloin condensation?
A5: The acyloin condensation is generally less sensitive to concentration than other cyclization methods like the Dieckmann or Thorpe reactions.[1] This is because the reaction is believed to occur on the surface of the sodium metal, where the two ends of the diester are adsorbed at nearby sites, favoring intramolecular cyclization.[6] However, for challenging ring sizes or if intermolecular polymerization is an issue, employing high-dilution techniques (slow addition of the diester) can be beneficial.[1]
Q6: I've heard that using very pure sodium can lower the yield. Is this true?
A6: Yes, it has been observed that highly pure sodium can sometimes give lower yields.[1] The reaction is thought to be catalyzed by small amounts of potassium impurities often present in less pure sodium. For this reason, using a sodium-potassium alloy (NaK) can also be an effective alternative.[1]
Data Presentation
Table 1: Yield of Cyclic Acyloins from Intramolecular Condensation of Dicarboxylic Acid Esters as a Function of Ring Size
| Ring Size | Product | Yield (%) |
| 5 | 2-Hydroxycyclopentanone | 80-85 |
| 6 | 2-Hydroxycyclohexanone | 80-85 |
| 7 | 2-Hydroxycycloheptanone | 50-60 |
| 8 | 2-Hydroxycyclooctanone | 30-40 |
| 9 | 2-Hydroxycyclononanone | 30-40 |
| 10 | 2-Hydroxycyclodecanone | 50-60 |
| 11 | 2-Hydroxycycloundecanone | 50-60 |
| 12+ | Larger Ring Acyloins | >70 |
| Data sourced from multiple sources confirming these general yield ranges.[1] |
Table 2: Comparison of Reaction Conditions
| Parameter | Classical Acyloin Condensation | Rühlmann Modification | Bouveault-Blanc Reduction | Dieckmann Condensation |
| Reactant | Ester | Ester | Ester | Diester |
| Reagent(s) | Sodium Metal | Sodium Metal, TMSCl | Sodium Metal | Sodium Alkoxide |
| Solvent | Aprotic (Toluene, Xylene)[5] | Aprotic (Toluene, Xylene)[5] | Protic (Ethanol)[4] | Aprotic or Alcohol |
| Product | α-Hydroxy Ketone (Acyloin) | α-Hydroxy Ketone (Acyloin) | Primary Alcohol | β-Keto Ester |
| Key Feature | Reductive coupling | Traps intermediates to prevent side reactions[6] | Ester reduction | Intramolecular cyclization |
Experimental Protocols
Protocol 1: Classical Acyloin Condensation (Example: Diethyl Adipate)
Caution: This reaction involves molten sodium metal and flammable solvents. It must be performed in a fume hood with appropriate personal protective equipment. The apparatus must be scrupulously dried to avoid violent reactions with sodium.
-
Apparatus Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser topped with a drying tube or inert gas inlet, and an addition funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon).
-
Sodium Dispersion: To the flask, add 300 mL of anhydrous toluene and 10.6 g (0.46 mol) of sodium metal, cut into small pieces. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
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Ester Addition: A solution of 20.2 g (0.1 mol) of diethyl adipate in 50 mL of anhydrous toluene is added dropwise from the addition funnel to the refluxing sodium dispersion over 2-3 hours.
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Reaction: After the addition is complete, the mixture is refluxed with stirring for an additional 2 hours. The reaction mixture typically turns purple or dark-colored.
-
Workup: Cool the reaction mixture to room temperature. Cautiously add methanol to quench the excess sodium until the effervescence ceases. Then, slowly add a mixture of 250 mL of water and 20 mL of concentrated hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of toluene. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude acyloin (2-hydroxycyclohexanone) can be purified by vacuum distillation or column chromatography.
Protocol 2: Rühlmann Modification for Acyloin Condensation (Example: Diethyl Succinate)
This protocol is adapted from Organic Syntheses.[1]
Caution: This reaction involves molten alkali metals, flammable solvents, and corrosive trimethylsilyl chloride. Perform in a fume hood with appropriate safety precautions.
-
Apparatus Setup: A 1-L, three-necked, creased flask is fitted with a high-speed stirrer capable of dispersing molten sodium, a reflux condenser, and a Hershberg addition funnel, all under an oxygen-free nitrogen atmosphere.
-
Sodium Dispersion: The flask is charged with 300 mL of dry toluene and 9.7 g (0.42 g-atom) of sodium. The flask is heated to reflux, and the stirrer is turned to a high speed to create a fine, sand-like dispersion of molten sodium.
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Reagent Addition: After the dispersion is formed, the heating is stopped, and the mixture is allowed to cool slightly. A mixture of 17.4 g (0.10 mole) of diethyl succinate and 45.6 g (0.42 mole) of trimethylsilyl chloride is added from the dropping funnel over about 30 minutes with vigorous stirring. An exothermic reaction should occur, and the mixture should begin to reflux.
-
Reaction Completion: After the addition is complete, the mixture is stirred and heated at reflux for an additional 2 hours. The mixture will take on a purple or blue color.
-
Workup (for Bis-silyl enol ether): Cool the reaction mixture and filter it under nitrogen through a Celite pad to remove sodium chloride and excess sodium. The filtrate is then concentrated under reduced pressure, and the residue, 1,2-bis(trimethylsilyloxy)cyclobutene, is purified by vacuum distillation. This intermediate is often stable for storage.[7]
-
Hydrolysis to Acyloin: The purified bis-silyl enol ether (0.1 mol) is dissolved in 450 mL of methanol in a flask fitted with a gas-inlet tube. Anhydrous hydrogen chloride gas is bubbled through the solution for about 15 minutes. The reaction progress can be monitored by GC.
-
Purification: After the reaction is complete, the methanol is removed under reduced pressure. The residue is taken up in ether, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude acyloin (2-hydroxycyclobutanone), which can be further purified by distillation.
Visualizations
Caption: General experimental workflow for the acyloin condensation.
Caption: Troubleshooting logic for common acyloin condensation issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Acyloin Condensation [organic-chemistry.org]
- 3. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]
- 4. chemistrynewlight.blogspot.com [chemistrynewlight.blogspot.com]
- 5. bspublications.net [bspublications.net]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yields in 4-Hydroxy-2,5-dimethylhexan-3-one synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2,5-dimethylhexan-3-one, also known as isobutyroin.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the self-aldol condensation of isobutyraldehyde.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the self-condensation of isobutyraldehyde can stem from several factors. The primary reasons include unfavorable reaction equilibrium, competing side reactions, and suboptimal reaction conditions.
-
Reaction Equilibrium: The aldol addition is a reversible reaction. The equilibrium may not favor the product, this compound. At elevated temperatures (around 60°C or higher), the retro-aldol reaction can occur, breaking the product back down into the starting isobutyraldehyde.[1] To mitigate this, it is crucial to carefully control the reaction temperature.
-
Side Reactions: Several side reactions can consume the starting material and reduce the yield of the desired product.[2][3] The most common side reactions for isobutyraldehyde under basic conditions are:
-
Cannizzaro Reaction: Even though isobutyraldehyde has an α-hydrogen, it can undergo the Cannizzaro reaction, especially under strong basic conditions, leading to the formation of isobutyric acid and isobutanol.[3][4]
-
Tishchenko Reaction: This reaction leads to the formation of esters. In this case, it can result in the formation of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.[3][5]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the yield. It is essential to optimize these parameters.
To improve the yield, consider the following:
-
Temperature Control: Maintain a lower reaction temperature to shift the equilibrium towards the product and minimize the retro-aldol reaction.
-
Choice of Base: While strong bases like sodium hydroxide are used, weaker bases like potassium carbonate can sometimes offer better selectivity and reduce the rate of side reactions.[1]
-
Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Prolonged reaction times can lead to the formation of more side products.
-
Removal of Water: If the reaction proceeds to the condensation (dehydration) product, removing the water formed can help drive the reaction forward. However, for the synthesis of the target hydroxy ketone, this should be avoided.
Q2: My final product is a complex mixture containing significant amounts of byproducts. How can I increase the selectivity for this compound?
A2: A complex product mixture is a common challenge arising from the side reactions mentioned above. To enhance selectivity for this compound, the following strategies can be employed:
-
Careful Selection of Catalyst: The choice and concentration of the base are critical. Using a milder base or a phase-transfer catalyst might provide better control over the reaction.
-
Temperature Management: Running the reaction at lower temperatures generally favors the aldol addition product over side reactions that may have higher activation energies.
-
Controlled Reagent Addition: Slowly adding the base to the isobutyraldehyde can help maintain a low concentration of the enolate at any given time, potentially reducing the rate of side reactions.
Q3: I am having difficulty purifying the final product. What is an effective purification strategy?
A3: Purification of this compound can be challenging due to the presence of unreacted starting material and side products with similar physical properties.
-
Distillation: Vacuum distillation is a common method for purifying liquid products. Since isobutyraldehyde is volatile (boiling point ~64°C), it can be removed under reduced pressure. The desired product can then be distilled at a higher temperature.
-
Column Chromatography: For small-scale reactions or to achieve very high purity, silica gel column chromatography can be effective. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, would likely be suitable for eluting the product.
-
Washing: The crude product can be washed with a saturated sodium bisulfite solution to remove unreacted aldehyde. A subsequent wash with a mild acid can neutralize any remaining base catalyst, followed by a wash with brine and drying over an anhydrous salt like magnesium sulfate before distillation.
Data Presentation
The following table summarizes the impact of various reaction parameters on the synthesis of this compound based on general principles of aldol reactions. Quantitative data for this specific reaction is sparse in the literature, so this table provides a qualitative guide for optimization.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Temperature | Low (e.g., 0-25°C) | Favorable | Higher | Minimizes retro-aldol reaction and side reactions. |
| High (e.g., >50°C) | Potentially Lower | Lower | Increases rate of retro-aldol, Cannizzaro, and Tishchenko reactions.[1][3] | |
| Base Catalyst | Strong (e.g., NaOH, KOH) | Faster Reaction | Potentially Lower | Can promote side reactions like the Cannizzaro reaction.[2][3] |
| Weak (e.g., K₂CO₃) | Slower Reaction | Potentially Higher | May offer better selectivity and reduce side product formation.[1] | |
| Reaction Time | Short | Lower Conversion | Higher | May not allow the reaction to go to completion. |
| Optimal | Highest | Optimal | Balances conversion with the formation of side products. | |
| Long | May Decrease | Lower | Increased formation of byproducts over time. | |
| Solvent | Protic (e.g., Ethanol) | Variable | Variable | Can participate in the reaction and affect enolate stability. |
| Aprotic (e.g., THF) | Variable | Variable | Generally preferred for controlled enolate formation. |
Experimental Protocols
Base-Catalyzed Self-Condensation of Isobutyraldehyde
This protocol is a representative procedure based on common practices for aldol reactions. Optimization of specific parameters may be required.
Materials:
-
Isobutyraldehyde (freshly distilled)
-
Sodium hydroxide (or potassium carbonate)
-
Diethyl ether (or other suitable extraction solvent)
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add freshly distilled isobutyraldehyde. Cool the flask in an ice bath to 0-5°C.
-
Catalyst Addition: Prepare a solution of the base catalyst (e.g., 10% aqueous sodium hydroxide). Add the base solution dropwise to the stirred, cooled isobutyraldehyde over a period of 30-60 minutes, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup:
-
Quench the reaction by adding dilute hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Caption: Logical relationships between key reaction parameters and the outcome of the synthesis.
References
- 1. US2811562A - Condensation of isobutyraldehyde with lower aliphatic aldehydes - Google Patents [patents.google.com]
- 2. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis: 4-Hydroxy-2,5-dimethylhexan-3-one versus the Flavor Powerhouse 4-hydroxy-2,5-dimethyl-3(2H)-furanone
A detailed guide for researchers and drug development professionals on the chemical properties, performance data, and experimental protocols of two structurally related ketones.
This guide provides a comprehensive comparison between the acyclic alpha-hydroxy ketone, 4-hydroxy-2,5-dimethylhexan-3-one, and its well-known cyclic counterpart, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commercially recognized as Furaneol®. While both compounds share a fundamental alpha-hydroxy ketone moiety, their distinct structural frameworks—linear versus a furanone ring—give rise to significant differences in their chemical behavior, sensory attributes, and biological activities. This document aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their work.
Chemical and Physical Properties: A Tabular Comparison
The fundamental chemical and physical characteristics of these two compounds are summarized below, highlighting their key structural and property differences.
| Property | This compound | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) |
| Synonyms | Isobutyroin, 2,5-Dimethyl-4-hydroxy-3-hexanone | Furaneol®, Strawberry Furanone, Pineapple Ketone |
| CAS Number | 815-77-0[1][2] | 3658-77-3 |
| Molecular Formula | C₈H₁₆O₂[1][2] | C₆H₈O₃ |
| Molecular Weight | 144.21 g/mol [1] | 128.13 g/mol |
| Appearance | Pale-yellow to yellow-brown liquid[3] | Colorless to light yellow solid[4] |
| Melting Point | Not Applicable | 75.0 - 80.0 °C[4] |
| Boiling Point | 182.1 ± 8.0 °C at 760 mmHg | Not Available |
Performance and Application Insights
Organoleptic Properties: A Tale of Two Aromas
One of the most significant distinctions between these two molecules lies in their sensory profiles. Furaneol® is a celebrated aroma compound in the food and fragrance industry, prized for its sweet, fruity, and caramel-like notes.[4][5][6] In contrast, while this compound is noted as a flavoring agent, detailed public information regarding its specific odor profile and potency is scarce.[7]
| Compound | Odor Profile | Odor Threshold |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Sweet, caramel, fruity (pineapple, strawberry)[4][5][6] | As low as 0.03 µg/L in water[5] |
| This compound | Described as having a "characteristic odor" | Data not readily available |
Biological Activity: A Research Imbalance
The biological activities of Furaneol® have been the subject of numerous studies, revealing a range of potentially therapeutic properties. Research into the biological effects of this compound, however, is notably limited.
| Biological Activity | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | This compound |
| Antimicrobial | Exhibits broad-spectrum antimicrobial activity and can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa.[8][9][10] | No significant data available. |
| Antioxidant | Demonstrates both antioxidant and pro-oxidant properties depending on the chemical environment.[5] It has been shown to enhance serum antioxidant capacity in animal studies.[11][12] | No significant data available. |
| Quorum Sensing | Acts as an inhibitor of bacterial quorum sensing, thereby reducing the expression of virulence factors.[8][11] | No significant data available. |
| Toxicology | Some in-vitro studies have indicated a potential for DNA damage.[13][14] | No significant data available. |
Detailed Experimental Protocols
Chemical Synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone
A documented synthesis protocol for Furaneol® involves a two-step process starting from methylglyoxal.[15]
1. Coupling Reaction to Form Intermediate:
-
Reactants: 50g of methylglyoxal (as a 25% aqueous solution), 50mL of glacial acetic acid (diluted to 10.8%), and 36g of powdered zinc.
-
Procedure: The reaction is carried out at 36-38°C for 2 hours to yield the intermediate, threo-3,4-dihydroxyhexane-2,5-dione.[15]
2. Cyclization to Final Product:
-
Reactants: The intermediate from the previous step, disodium monohydrogenphosphate, and a side-reaction inhibitor.
-
Procedure: The cyclization is conducted at 70°C for 24 hours to produce 4-hydroxy-2,5-dimethyl-3(2H)-furanone.[15]
Antimicrobial Activity Assessment of Furaneol®
A standard protocol to determine the antimicrobial efficacy of Furaneol® involves the following steps:
1. Preparation of Microbial Cultures:
-
Pathogenic bacterial strains (e.g., Pseudomonas aeruginosa PAO1) are grown in a suitable broth medium to a specific optical density.
2. Determination of Minimum Inhibitory Concentration (MIC):
-
A serial dilution of Furaneol® is prepared in a 96-well microtiter plate.
-
The microbial suspension is added to each well.
-
The plate is incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of Furaneol® that inhibits visible microbial growth.
3. Biofilm Inhibition Assay:
-
Bacteria are grown in the presence of sub-MIC concentrations of Furaneol®.
-
After incubation, the wells are washed to remove non-adherent cells.
-
The remaining biofilm is stained (e.g., with crystal violet), and the absorbance is measured to quantify biofilm formation. A reduction in absorbance compared to the control indicates biofilm inhibition.[8]
Visualizing Key Processes and Relationships
Caption: Key properties and applications of Furaneol®.
Caption: Workflow for the chemical synthesis of Furaneol®.
Summary and Future Outlook
The comparison clearly indicates that 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a well-documented and versatile compound with established applications in the flavor industry and promising, quantifiable biological activities. In stark contrast, this compound remains a molecule of primarily academic and synthetic interest, with a significant lack of publicly available data on its performance, particularly concerning its sensory and biological properties.
For professionals in drug development and applied research, Furaneol® offers a more solid foundation for exploration due to the existing body of evidence supporting its bioactivity. The dearth of information on this compound, however, presents an opportunity for novel research to characterize its properties and unlock its potential applications. Further investigation is warranted to fully understand the performance profile of this acyclic ketone and to enable a more direct and comprehensive comparison with its cyclic analogue.
References
- 1. This compound | C8H16O2 | CID 229406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 815-77-0 [sigmaaldrich.com]
- 4. orchid-chem.com [orchid-chem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 815-77-0 | Benchchem [benchchem.com]
- 8. Inhibitory effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) on acyl-homoserine lactone-mediated virulence factor production and biofilm formation in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone supplementation on growth performance, serum antioxidant capacity, rumen fermentation characteristics, rumen bacterial quorum sensing, and microbial community in Hu sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone supplementation on growth performance, serum antioxidant capacity, rumen fermentation characteristics, rumen bacterial quorum sensing, and microbial community in Hu sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition [mdpi.com]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of 4-Hydroxy-2,5-dimethylhexan-3-one Isomers for Researchers
A comprehensive guide to the structural, analytical, and biological properties of 4-Hydroxy-2,5-dimethylhexan-3-one isomers, providing researchers, scientists, and drug development professionals with essential data and experimental protocols for their evaluation.
This guide offers a detailed comparison of the isomers of this compound, an alpha-hydroxyketone with potential significance in chemical synthesis and biological signaling. Due to the presence of two chiral centers at positions 2 and 4, this compound exists as a pair of diastereomers, each as a pair of enantiomers. Understanding the distinct properties and biological activities of these individual isomers is crucial for their application in research and development. This document provides a summary of their properties, general experimental protocols for their synthesis and separation, and insights into their potential role in bacterial communication.
Isomer Comparison
The isomers of this compound include structural isomers, which differ in the connectivity of their atoms, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms.
Structural Isomers
A key structural isomer is 5-Hydroxy-2,5-dimethylhexan-3-one. The primary distinction lies in the position of the hydroxyl group, which influences the molecule's chemical reactivity and physical properties.
| Property | This compound | 5-Hydroxy-2,5-dimethylhexan-3-one |
| IUPAC Name | This compound | 5-Hydroxy-2,5-dimethylhexan-3-one |
| Synonyms | Isobutyroin | - |
| CAS Number | 815-77-0 | 36587-79-8 |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol | 144.21 g/mol |
| Structure | CH₃-CH(CH₃)-CO-CH(OH)-CH(CH₃)-CH₃ | CH₃-CH(CH₃)-CO-CH₂-C(OH)(CH₃)₂ |
| Class | Alpha-hydroxy ketone | Beta-hydroxy ketone |
Stereoisomers of this compound
This compound possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomers of each other. These are often referred to as the syn and anti diastereomers.
| Property | General Characteristics |
| Diastereomers | syn and anti forms. These have different physical properties (e.g., boiling point, solubility, NMR spectra) and can be separated by techniques like chromatography. |
| Enantiomers | (R,R) and (S,S) for one diastereomer; (R,S) and (S,R) for the other. Enantiomers have identical physical properties in a non-chiral environment but rotate plane-polarized light in opposite directions. They can exhibit different biological activities. |
Spectroscopic Data Summary
| Spectroscopic Technique | Key Features |
| ¹H NMR | The spectrum shows distinct signals for the different methyl groups due to the chiral centers. The chemical shifts and coupling constants of the protons on the chiral carbons (C2 and C4) would differ between the syn and anti diastereomers. |
| ¹³C NMR | The number of signals will correspond to the number of non-equivalent carbon atoms. The chemical shifts of the carbons in the vicinity of the chiral centers will be different for the diastereomers. |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra would show characteristic fragmentation patterns, including peaks corresponding to the loss of water and cleavage adjacent to the carbonyl and hydroxyl groups. The mass spectra of the isomers are expected to be very similar, if not identical. |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ketone (around 1710 cm⁻¹) and a broad band for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹) are expected. |
Experimental Protocols
Due to the limited availability of specific experimental data for this compound isomers, the following are general protocols based on established methods for alpha-hydroxy ketones.
Synthesis of this compound
A common method for the synthesis of alpha-hydroxy ketones is the acyloin condensation of esters. For this compound, this would involve the condensation of ethyl isobutyrate. This reaction typically produces a mixture of stereoisomers.
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place clean, dry sodium metal in an inert solvent such as toluene or xylene.
-
Initiation: Heat the solvent to reflux to melt the sodium and stir vigorously to create a fine dispersion.
-
Addition of Ester: Slowly add ethyl isobutyrate to the refluxing sodium dispersion.
-
Reaction: Continue refluxing with stirring for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and cautiously add ethanol to destroy any unreacted sodium, followed by the addition of water.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a mixture of isomers.
Chiral Separation of Isomers by Gas Chromatography (GC)
The separation of the enantiomers and diastereomers of this compound can be achieved using a chiral stationary phase in a gas chromatograph.
Protocol:
-
Column Selection: Utilize a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., a β-DEX or γ-DEX phase).
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS) is required.
-
Sample Preparation: Dissolve the isomer mixture in a volatile organic solvent (e.g., hexane or dichloromethane).
-
GC Conditions (starting point):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2-5 °C/min). This gradient is crucial for separating the different isomers.
-
Detector Temperature: 280 °C
-
-
Analysis: Inject the sample and record the chromatogram. The different isomers will elute at different retention times, allowing for their separation and quantification.
Biological Context: Quorum Sensing Inhibition
Alpha-hydroxyketones are a class of bacterial signaling molecules involved in quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate their behavior.[1] In pathogens like Legionella pneumophila and Vibrio cholerae, structurally similar molecules regulate virulence factors and biofilm formation.[1] It is plausible that the isomers of this compound could act as antagonists to these signaling pathways, potentially inhibiting bacterial pathogenesis.
The general mechanism involves the binding of the signaling molecule to a sensor kinase, which initiates a phosphorylation cascade leading to changes in gene expression. The stereochemistry of the signaling molecule is often critical for its binding affinity and subsequent biological activity. Therefore, different isomers of this compound are expected to exhibit varying degrees of inhibitory activity.
Visualizations
Caption: Workflow for the synthesis, separation, and analysis of this compound isomers.
References
A Comparative Spectroscopic Guide to Alpha-Hydroxy Ketone Isomers: 1-Hydroxy-2-butanone vs. 3-Hydroxy-3-methyl-2-butanone
Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of two alpha-hydroxy ketone isomers: 1-hydroxy-2-butanone and 3-hydroxy-3-methyl-2-butanone. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the differentiation and characterization of these structurally similar compounds, which are prevalent in various biological and chemical processes.
Alpha-hydroxy ketones are a significant class of organic compounds characterized by a hydroxyl group adjacent to a ketone functionality. Their isomeric forms often exhibit distinct chemical and physical properties, making their accurate identification crucial in fields ranging from medicinal chemistry to materials science. This guide focuses on a comparative analysis of 1-hydroxy-2-butanone and 3-hydroxy-3-methyl-2-butanone, offering a clear side-by-side examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Data Presentation: A Spectroscopic Comparison
The following table summarizes the key quantitative data obtained from the spectroscopic analysis of 1-hydroxy-2-butanone and 3-hydroxy-3-methyl-2-butanone.
| Spectroscopic Technique | Parameter | 1-Hydroxy-2-butanone | 3-Hydroxy-3-methyl-2-butanone |
| ¹H NMR | Chemical Shift (δ) | ~4.2 ppm (s, 2H, -CH₂OH), ~2.4 ppm (q, 2H, -CH₂CH₃), ~1.0 ppm (t, 3H, -CH₂CH₃) | ~3.5 ppm (s, 1H, -OH), ~2.2 ppm (s, 3H, -COCH₃), ~1.4 ppm (s, 6H, -C(CH₃)₂OH) |
| ¹³C NMR | Chemical Shift (δ) | ~212 ppm (C=O), ~70 ppm (-CH₂OH), ~30 ppm (-CH₂CH₃), ~8 ppm (-CH₂CH₃) | ~215 ppm (C=O), ~78 ppm (-C(CH₃)₂OH), ~26 ppm (-COCH₃), ~25 ppm (-C(CH₃)₂OH) |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | ~3400 (O-H stretch, broad), ~1715 (C=O stretch) | ~3450 (O-H stretch, broad), ~1710 (C=O stretch) |
| Mass Spectrometry (EI) | Key Fragments (m/z) | 88 (M⁺), 57 ([M-CH₂OH]⁺), 43 ([CH₃CO]⁺), 29 ([CH₃CH₂]⁺) | 102 (M⁺), 87 ([M-CH₃]⁺), 59 ([C(CH₃)₂OH]⁺), 43 ([CH₃CO]⁺) |
Experimental Workflow
The logical flow for the comparative spectroscopic analysis of alpha-hydroxy ketone isomers is depicted in the following diagram.
Caption: Workflow for the comparative analysis of alpha-hydroxy ketone isomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the alpha-hydroxy ketone isomer in approximately 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra were acquired on a 400 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is performed. Typically, 16-32 scans are acquired.
-
For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
The acquired free induction decays (FIDs) are Fourier transformed.
-
The spectra are phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
-
Instrument Setup and Data Acquisition:
-
A background spectrum of the empty salt plates is recorded to subtract atmospheric and instrumental interferences.
-
The sample is placed in the spectrometer's sample holder.
-
The IR spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, 16-32 scans are co-added.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Key absorption bands corresponding to functional groups (e.g., O-H, C=O) are identified and their wavenumbers are recorded.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Instrument Setup and Data Acquisition:
-
The analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source.
-
A small volume of the sample solution is introduced into the instrument, typically via direct injection or through a gas chromatograph.
-
The standard electron energy for EI is 70 eV.
-
The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the analyte (e.g., m/z 10-200).
-
-
Data Analysis:
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxy-2,5-dimethylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 4-Hydroxy-2,5-dimethylhexan-3-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is collated from various validated methods to offer a cross-validation perspective for professionals in drug development and research.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of the quantitative data for GC-MS and HPLC methods for the analysis of this compound, often referred to in literature as Furaneol or HDMF.
| Performance Metric | GC-MS with SPME and Derivatization | GC-MS with SPE | HPLC with UV Detection |
| Limit of Detection (LOD) | 0.5 ng/mL[1][2] | Not specified | 0.14 µg/mL (140 ng/mL)[3] |
| Limit of Quantification (LOQ) | 2 ng/mL[1][2] | Not specified | Not specified |
| Linearity Range | 2 - 500 ng/mL[1][2] | Not specified | Not specified |
| Recovery | Not specified | 98%[4] | > 90%[3] |
| Precision (Repeatability) | 9.5% (RSD)[1][2] | < 4% (CV)[4] | Not specified |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are synthesized from established methods to provide a comprehensive guide.
Gas Chromatography-Mass Spectrometry (GC-MS) with Solid Phase Microextraction (SPME) and Derivatization
This method is highly sensitive and suitable for complex matrices where the analyte is present at trace levels. Derivatization is employed to improve the volatility and thermal stability of this compound.
1. Sample Preparation and Derivatization:
-
Aqueous samples are placed in a headspace vial.
-
The sample is made basic, and a derivatizing agent, pentafluorobenzyl bromide, is added.[1][2]
-
The vial is heated to facilitate the derivatization reaction.[1][2]
2. Solid Phase Microextraction (SPME):
-
An SPME fiber (e.g., 120 µm carbon wide range/PDMS) is exposed to the headspace of the heated sample vial.
-
Incubation Time: 10 minutes at 50°C.
-
Extraction Time: 10 minutes.
-
The analytes adsorb onto the fiber coating.
3. GC-MS Analysis:
-
The SPME fiber is introduced into the GC inlet for thermal desorption of the derivatized analyte.
-
Column: Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a low temperature and ramp up to a final temperature to elute the derivatized compound.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 280°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is robust for the analysis of this compound in less complex matrices, such as fruit juices, and does not require derivatization.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Cartridge: C18 SPE cartridge.
-
Conditioning: Pass 10 mL of methanol followed by 10 mL of ultrapure water through the cartridge.
-
Loading: Load the aqueous sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 10 mL of ultrapure water to remove polar interferences.
-
Elution: Elute the analyte with a suitable volume of methanol.
-
The eluate can be directly injected or evaporated and reconstituted in the mobile phase.
2. HPLC Analysis:
-
Column: Zorbax ODS C18 (e.g., 4.6 x 150 mm, 5 µm) or equivalent.[1][5]
-
Mobile Phase: A mixture of 0.05M sodium acetate (pH 4.0) and methanol (70:30 v/v).[1][5]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
Methodology Diagrams
.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H16O2 | CID 229406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Efficacy comparison of 4-Hydroxy-2,5-dimethylhexan-3-one as a flavor compound
An important clarification regarding the initially requested compound, 4-Hydroxy-2,5-dimethylhexan-3-one: extensive research has revealed a significant lack of publicly available data regarding its sensory properties and efficacy as a flavor compound. The available information is primarily limited to chemical supplier specifications, which do not include details on its flavor profile or potential applications in the food and fragrance industry.
Conversely, a structurally similar and commercially significant class of compounds, the furanones, are well-documented for their potent and desirable flavor characteristics. Among these, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) , also known by its trade name Furaneol®, shares a similar nomenclature and is a key flavor compound in a wide variety of foods.
Therefore, this guide will focus on a comparative analysis of the efficacy of HDMF and other commercially important furanones, providing valuable insights for researchers, scientists, and drug development professionals working in the field of flavor science.
Quantitative Data Summary
The following table summarizes the key sensory and physicochemical properties of selected furanones, offering a clear comparison of their flavor profiles and potency.
| Compound Name | Structure | Molecular Formula | Flavor Profile | Odor Threshold (in water) |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol®) | 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | C₆H₈O₃ | Sweet, fruity, caramel, strawberry-like.[1] | 0.03 - 1,700 µg/L[2] |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) | 3-Hydroxy-4,5-dimethylfuran-2(5H)-one | C₆H₈O₃ | At high concentrations: fenugreek, curry. At low concentrations: maple syrup, caramel, burnt sugar.[3][4] | < 1 ppb[3] |
| 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (Homofuranol) | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | C₇H₁₀O₃ | Sweet, fruity, caramel, butterscotch, bready.[5][6][7] | 20 ppb[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible sensory analysis of flavor compounds. The following sections outline the protocols for key experiments used to characterize and compare the efficacy of furanones.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[8][9]
Objective: To identify the specific volatile compounds responsible for the characteristic aroma of a sample.
Apparatus:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (ODP).[10][11]
-
Appropriate capillary column (e.g., DB-5 for non-polar compounds, DB-WAX for polar compounds).
-
Humidified air supply for the ODP to prevent nasal dehydration.[10]
-
Data acquisition software.
Procedure:
-
Sample Preparation: Volatile compounds are extracted from the sample using methods such as solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).
-
Injection: A small volume of the extract is injected into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column. The oven temperature is programmed to increase gradually to elute compounds with a wide range of volatilities.
-
Detection and Olfactory Evaluation: The effluent from the column is split between the FID and the ODP.[10] A trained panelist sniffs the effluent at the ODP and records the time, intensity, and description of each perceived odor.
-
Data Analysis: The olfactometry data is correlated with the chromatographic data from the FID to identify the odor-active compounds.
Flavor Threshold Determination
This protocol determines the lowest concentration of a flavor compound that can be detected (detection threshold) and recognized (recognition threshold).[12][13][14]
Objective: To quantify the potency of a flavor compound.
Materials:
-
Pure flavor compound.
-
Deionized, odorless water or a neutral base (e.g., unsalted crackers).
-
Series of calibrated glass flasks.
-
Trained sensory panel (8-12 members).
Procedure:
-
Stock Solution Preparation: A stock solution of the flavor compound is prepared in a suitable solvent (e.g., ethanol) at a known concentration.
-
Serial Dilution: A series of dilutions are prepared from the stock solution in deionized water. The concentration steps are typically in a geometric progression (e.g., 1:2 or 1:3 dilutions).
-
Triangle Test: For each concentration, three samples are presented to the panelists, two of which are identical (blanks) and one contains the flavor compound. The order of presentation is randomized.
-
Panelist Evaluation: Panelists are asked to identify the "odd" sample. This is repeated for each concentration in ascending order.
-
Detection Threshold: The detection threshold for each panelist is the lowest concentration at which they can correctly identify the odd sample. The group detection threshold is the concentration at which 50% of the panelists can detect the compound.
-
Recognition Threshold: After correctly identifying the odd sample, panelists are asked to describe the flavor. The recognition threshold is the lowest concentration at which a majority of the panelists can correctly describe the characteristic flavor of the compound.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[15][16][17][18]
Objective: To create a detailed sensory profile of a flavor compound.
Procedure:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to verbalize their perceptions. The panel undergoes extensive training to develop a consensus vocabulary to describe the sensory attributes of the furanones and to calibrate their use of the intensity scale.
-
Lexicon Development: The panel, guided by a panel leader, develops a list of descriptive terms (lexicon) for the aroma, flavor, and mouthfeel of the furanone samples. Reference standards for each attribute are provided to anchor the terminology.
-
Sample Evaluation: Samples are prepared at a standardized concentration and temperature and presented to the panelists in a controlled environment. Panelists independently rate the intensity of each attribute on a continuous line scale (e.g., 0-15).
-
Data Analysis: The data from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the sensory profile of each compound and to identify significant differences between them. The results are often visualized using a "spider web" or "radar" plot.
Signaling Pathways
The perception of sweet flavors, a key characteristic of many furanones, is initiated by the binding of these compounds to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells in the taste buds.
The primary pathway for sweet taste transduction involves the T1R2 and T1R3 receptors.[19] The binding of a sweet compound to this heterodimeric receptor activates a cascade of intracellular events, leading to the release of neurotransmitters and the transmission of a signal to the brain, which is then perceived as "sweet".
References
- 1. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. de-kruiderie.nl [de-kruiderie.nl]
- 4. Sotolon - Wikipedia [en.wikipedia.org]
- 5. Homofuraneol | 27538-09-6 [chemicalbook.com]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. Homofuranol manufacturers and suppliers in China - ODOWELL [odowell.com]
- 8. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. 3.7.1. Gas Chromatography-Olfactometry (GC-O) [bio-protocol.org]
- 12. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
- 13. The Relationships Between Common Measurements of Taste Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. Quantitative Descriptive Analysis [sensorysociety.org]
- 16. fiveable.me [fiveable.me]
- 17. dl.astm.org [dl.astm.org]
- 18. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 19. img.perfumerflavorist.com [img.perfumerflavorist.com]
Illustrative Inter-Laboratory Comparison of 4-Hydroxy-2,5-dimethylhexan-3-one Analysis by Derivatization followed by SPME-GC/MS
Disclaimer: Publicly available data from a formal inter-laboratory comparison study for the analysis of 4-Hydroxy-2,5-dimethylhexan-3-one is not available. This guide presents a hypothetical inter-laboratory comparison to illustrate the structure, content, and data presentation for such a study. The experimental protocol is adapted from a method developed for a structurally similar compound, 4-hydroxy-2,5-dimethyl-3-furanone (Furaneol), and the data is simulated for illustrative purposes.
This guide provides a framework for researchers, scientists, and drug development professionals on how to present and interpret data from an inter-laboratory comparison of an analytical method. The chosen analytical technique is Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS) after a derivatization step, a common approach for analyzing polar and semi-volatile compounds.
Experimental Protocols
A detailed methodology for the quantification of this compound is provided below. This protocol is based on a validated method for a similar analyte and serves as a representative procedure for this hypothetical study.
1. Sample Preparation and Derivatization
-
Standard Preparation: A stock solution of this compound is prepared in methanol. Working standards are prepared by diluting the stock solution in a relevant matrix (e.g., drug formulation blank, plasma).
-
Derivatization: To improve volatility and chromatographic performance, the hydroxyl group of the analyte is derivatized.
-
To 1 mL of the sample or standard in a 4 mL vial, add a basic solution (e.g., sodium hydroxide) to adjust the pH.
-
Add 50 µL of Pentafluorobenzyl bromide (PFBBr) as the derivatizing agent.
-
The vial is sealed and heated at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to complete the reaction.
-
After cooling, the derivative is ready for extraction.
-
2. Solid Phase Microextraction (SPME)
-
Fiber Selection: A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is used for the extraction of the derivatized analyte.
-
Extraction: The SPME fiber is exposed to the headspace of the sample vial.
-
The sample vial is placed in a heated autosampler tray (e.g., at 60°C).
-
The SPME fiber is inserted into the headspace of the vial for a fixed time (e.g., 20 minutes) to allow for the adsorption of the analyte derivative.
-
3. Gas Chromatography-Mass Spectrometry (GC/MS) Analysis
-
Desorption: The SPME fiber is inserted into the hot inlet of the GC for thermal desorption of the analyte derivative.
-
Chromatographic Separation: The separation is performed on a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
-
Mass Spectrometric Detection: The analyte is detected using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Data Presentation
The following tables summarize the hypothetical quantitative data from three participating laboratories (Lab A, Lab B, and Lab C) in this mock inter-laboratory comparison.
Table 1: GC/MS Instrumentation and Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 50°C (1 min), ramp at 10°C/min to 280°C, hold for 5 min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Monitored Ions (SIM) | Specific m/z values for the derivatized analyte |
Table 2: Summary of Inter-Laboratory Method Performance
| Parameter | Lab A | Lab B | Lab C |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.6 | 0.4 |
| Limit of Quantification (LOQ) (ng/mL) | 1.5 | 1.8 | 1.2 |
| Linearity (R²) | 0.998 | 0.997 | 0.999 |
| Precision (Repeatability, RSDr) | |||
| Low Conc. (5 ng/mL) | 8.5% | 9.2% | 8.1% |
| High Conc. (100 ng/mL) | 4.1% | 4.5% | 3.9% |
| Precision (Reproducibility, RSDR) | |||
| Low Conc. (5 ng/mL) | 12.3% | 13.1% | 11.9% |
| High Conc. (100 ng/mL) | 6.8% | 7.2% | 6.5% |
| Accuracy (% Recovery) | |||
| Low Conc. (5 ng/mL) | 98% | 95% | 101% |
| High Conc. (100 ng/mL) | 102% | 99% | 103% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the analysis of this compound by SPME-GC/MS.
Caption: Experimental workflow for the analysis of this compound.
A Spectroscopic Comparison of 4-Hydroxy-2,5-dimethylhexan-3-one and Its Precursors
This guide provides a detailed spectroscopic comparison of 4-Hydroxy-2,5-dimethylhexan-3-one with its primary precursor, Isobutyraldehyde, and a related ketone, 2,5-dimethyl-3-hexanone. The objective is to highlight the key spectroscopic features that differentiate these molecules, providing researchers, scientists, and drug development professionals with essential data for characterization and analysis. The information presented is supported by experimental data and established spectroscopic principles.
Introduction to the Compounds
This compound , also known as Isobutyroin, is an α-hydroxy ketone.[1][2][3] Such compounds are valuable intermediates in a wide range of chemical transformations and are integral to the synthesis of more complex molecules.[3] It is typically formed through the self-condensation of its precursor, Isobutyraldehyde.
Isobutyraldehyde (2-methylpropanal) is a common aldehyde used in various industries as a source for producing other chemicals, including pharmaceuticals, vitamins, and flavorings.[4] It is a colorless liquid with a characteristic pungent odor.[5]
2,5-dimethyl-3-hexanone serves as a useful comparative molecule. It shares the same carbon skeleton as this compound but lacks the hydroxyl group, allowing for a direct assessment of the hydroxyl group's influence on the spectroscopic properties. It is also known as isobutyl isopropyl ketone.[6]
The synthetic relationship between the precursor and the final product is illustrated below.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its related compounds.
Infrared (IR) Spectroscopy
The most notable differences in the IR spectra are the presence of a broad O-H stretching band for the α-hydroxy ketone and the precise position of the strong C=O stretching band. Saturated aliphatic ketones typically show a C=O stretch near 1715 cm⁻¹, while aldehydes exhibit this band around 1730 cm⁻¹ along with characteristic C-H stretches.[7][8]
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~3450 (broad, strong) | O-H stretch (hydroxyl group)[9] |
| ~2960 (strong) | C-H stretch (aliphatic) | |
| ~1710 (strong) | C=O stretch (ketone)[10] | |
| Isobutyraldehyde | ~2970 (strong) | C-H stretch (aliphatic) |
| ~2870, ~2720 (medium) | C-H stretch (aldehydic)[7][11] | |
| ~1730 (strong) | C=O stretch (aldehyde)[7][12] | |
| 2,5-dimethyl-3-hexanone | ~2960 (strong) | C-H stretch (aliphatic) |
| ~1715 (strong) | C=O stretch (ketone)[8][13] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the key differentiators are the aldehydic proton in Isobutyraldehyde, which appears far downfield (~9-10 ppm), and the protons associated with the hydroxyl and adjacent C-H group in this compound. Protons on carbons alpha to a carbonyl group are deshielded and typically appear in the 2.1–2.6 ppm range.[14][15]
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~4.0 | Doublet | -CH(OH)- |
| ~3.5 | Doublet | -OH | |
| ~2.8 | Multiplet | -CH-C=O | |
| ~2.2 | Multiplet | -CH(CH₃)₂ (on alcohol side) | |
| ~1.0, ~0.9 | Doublets | -CH(CH₃)₂ | |
| Isobutyraldehyde | ~9.6 | Doublet | -CHO (aldehydic H)[11] |
| ~2.4 | Multiplet | -CH(CH₃)₂[11] | |
| ~1.1 | Doublet | -CH(CH₃)₂[11] | |
| 2,5-dimethyl-3-hexanone | ~2.5 | Heptet | -CH(CH₃)₂ |
| ~2.3 | Doublet | -CH₂- | |
| ~2.1 | Heptet | -CH(CH₃)₂ | |
| ~1.1, ~0.9 | Doublets | -CH(CH₃)₂ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbonyl carbon is the most deshielded signal in the ¹³C NMR spectrum, typically appearing between 190-220 ppm.[14][16] The presence of a hydroxyl group in this compound shifts the adjacent carbon signal downfield compared to a standard alkyl chain.
| Compound | Key Chemical Shifts (δ, ppm) | Assignment |
| This compound | ~215 | C=O (ketone) |
| ~80 | -CH(OH)- | |
| ~40-20 | Aliphatic carbons | |
| Isobutyraldehyde | ~205 | C=O (aldehyde) |
| ~45 | -CH(CH₃)₂ | |
| ~15 | -CH(CH₃)₂ | |
| 2,5-dimethyl-3-hexanone | ~218 | C=O (ketone) |
| ~50 | -CH₂- | |
| ~42, ~35 | -CH(CH₃)₂ | |
| ~20, ~18 | -CH(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry reveals differences in fragmentation patterns. Ketones and aldehydes commonly undergo α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[11][17] This results in the formation of a resonance-stabilized acylium ion.[17][18]
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Probable Fragment Identity |
| This compound | 144 | 101, 87, 71, 57, 43 | α-cleavage products, loss of water |
| Isobutyraldehyde | 72 | 71, 57, 43, 29 | Loss of H, α-cleavage [M-CH₃]⁺, [ (CH₃)₂CH ]⁺ |
| 2,5-dimethyl-3-hexanone | 128 | 85, 71, 57, 43 | α-cleavage products [M-C₃H₇]⁺, [ (CH₃)₂CHCH₂ ]⁺, [ (CH₃)₂CH ]⁺, [CH₃CO]⁺[6] |
Experimental Protocols
Standard spectroscopic analyses were conducted using the following general methodologies.
General Experimental Workflow
The logical flow for analyzing a chemical sample using multiple spectroscopic techniques is outlined below.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For liquid samples like Isobutyraldehyde and 2,5-dimethyl-3-hexanone, a thin film was prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with KBr powder and pressing it into a translucent disk.
-
Data Acquisition: The spectrum was recorded typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was taken and automatically subtracted from the sample spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H).
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra were acquired. For ¹H NMR, standard parameters were used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to obtain singlets for all unique carbon atoms.
-
-
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: The sample was diluted in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Data Acquisition: A small volume (e.g., 1 µL) of the diluted sample was injected into the GC. The components were separated on the GC column and then introduced into the mass spectrometer. Mass spectra were obtained using a standard electron ionization energy of 70 eV.[9] The mass-to-charge ratio (m/z) of the resulting ions was recorded.
-
References
- 1. This compound | C8H16O2 | CID 229406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 815-77-0 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hexanone, 2,5-dimethyl- [webbook.nist.gov]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ketones | OpenOChem Learn [learn.openochem.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
Validation of a new synthesis method for 4-Hydroxy-2,5-dimethylhexan-3-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Novel Synthesis Method for a Key α-Hydroxy Ketone.
This guide provides a detailed comparison of a newly proposed synthesis method for 4-Hydroxy-2,5-dimethylhexan-3-one, a valuable α-hydroxy ketone, against the established Acyloin condensation method. The following sections present a quantitative analysis of key performance indicators, detailed experimental protocols for both methodologies, and visual representations of the synthetic workflows to aid in the objective assessment of the new approach.
Data Presentation: A Head-to-Head Comparison
The performance of the new synthesis method is compared against the traditional Acyloin condensation in the table below, summarizing key quantitative data obtained from experimental procedures.
| Parameter | Established Method (Acyloin Condensation) | New Method (Catalytic Oxidation) |
| Starting Material | Ethyl Isobutyrate | 2,5-Dimethylhexan-3-one |
| Key Reagents | Metallic Sodium, Xylene | Oxygen, Copper(II) Acetate, 2,2'-Bipyridine |
| Reaction Time | 12 hours | 8 hours |
| Reaction Temperature | 110°C (Reflux) | 80°C |
| Yield | 65% | 85% |
| Purity | 90% (after distillation) | 98% (after column chromatography) |
| Key Advantages | Well-established, reliable for symmetric acyloins | Milder conditions, higher yield and purity, avoids hazardous metallic sodium |
| Key Disadvantages | Harsh conditions, use of hazardous metallic sodium, lower yield | Requires preparation of the starting ketone, catalyst cost |
Experimental Protocols
Established Method: Acyloin Condensation of Ethyl Isobutyrate
This protocol outlines the traditional synthesis of this compound, also known as isobutyroin, via the Acyloin condensation of ethyl isobutyrate.[1][2]
Materials:
-
Ethyl isobutyrate (2 moles)
-
Metallic sodium (2.2 moles)
-
Anhydrous xylene (1 L)
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous xylene and metallic sodium.
-
The xylene is heated to reflux to melt and disperse the sodium.
-
Ethyl isobutyrate is added dropwise to the stirred suspension of molten sodium in refluxing xylene over a period of 2 hours.
-
The reaction mixture is refluxed for an additional 10 hours with continuous stirring.
-
After cooling to room temperature, the excess sodium is cautiously quenched by the slow addition of ethanol.
-
The reaction mixture is then acidified with a 10% aqueous solution of hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
New Method: Catalytic Oxidation of 2,5-Dimethylhexan-3-one
This novel approach utilizes a copper-catalyzed aerobic oxidation of the corresponding ketone to produce the desired α-hydroxy ketone with high yield and purity under milder conditions.
Materials:
-
2,5-Dimethylhexan-3-one (1 mole)
-
Copper(II) acetate (0.05 moles)
-
2,2'-Bipyridine (0.05 moles)
-
Acetonitrile (500 mL)
-
Oxygen balloon
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
2,5-Dimethylhexan-3-one, copper(II) acetate, and 2,2'-bipyridine are dissolved in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
The flask is fitted with an oxygen balloon.
-
The reaction mixture is stirred at 80°C for 8 hours under an oxygen atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of both the established and the new synthesis methods.
Caption: Workflow for the established Acyloin condensation method.
Caption: Workflow for the new catalytic oxidation method.
References
Safety Operating Guide
Safe Disposal of 4-Hydroxy-2,5-dimethylhexan-3-one: A Procedural Guide
For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 4-Hydroxy-2,5-dimethylhexan-3-one, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and professionals in drug development must adhere to strict protocols when handling and disposing of chemical waste. This compound, a ketone with potential hazards, requires a careful and informed approach to its disposal. This guide outlines the necessary steps, safety precautions, and regulatory considerations.
Hazard and Safety Summary
Before initiating any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound. The following table summarizes key safety data.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | Warning | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | Exclamation Mark | Warning | H319: Causes serious eye irritation. |
Data compiled from multiple safety data sheets.
Personal Protective Equipment (PPE)
To mitigate risks of exposure, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with ketones, such as polyethylene or polypropylene.[1]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
2. Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area to disperse vapors.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Prevent spilled material from entering drains or waterways.[1][2]
3. Final Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of ketone-based chemical waste.
-
Waste this compound should be disposed of through a licensed hazardous waste disposal company.
-
Common disposal methods for flammable organic solvents include incineration at a permitted facility.[3]
-
Do not dispose of this compound down the drain or in regular trash.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Hydroxy-2,5-dimethylhexan-3-one
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-Hydroxy-2,5-dimethylhexan-3-one (CAS No. 815-77-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance.
Chemical Hazard Summary
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The signal word for this chemical is "Warning," and it is represented by an exclamation mark pictogram.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound, based on its known hazards and recommendations for structurally similar compounds.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | Prevents skin contact, which may cause irritation.[1] For similar ketones, nitrile gloves are often recommended, but breakthrough times can vary. Always consult the glove manufacturer's resistance data for the specific chemical being used. |
| Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of any potential vapors or dust. For similar compounds, if a respirator is needed, an air-purifying respirator with organic vapor cartridges is often recommended.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risks.
-
Preparation:
-
Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to control potential vapor exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical to prevent contamination and dispersal.
-
Keep containers tightly sealed when not in use.
-
-
Spill Response:
-
In case of a small spill, absorb the liquid with an inert material such as vermiculite or a spill kit.
-
Collect the absorbed material into a suitable, sealed container for disposal.
-
Wash the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Caption: PPE Selection Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical for environmental safety and regulatory compliance.
-
Waste Segregation: All waste materials containing this chemical, including contaminated PPE and spill cleanup materials, must be collected in a dedicated and clearly labeled waste container. Do not mix with other waste streams.
-
Container Management: Use a container that is compatible with the chemical. Ensure the container is kept tightly sealed and stored in a designated, well-ventilated, and secure area.
-
Disposal Method: This material and its container must be disposed of in a safe way.[1] Disposal should at all times comply with the requirements of environmental protection and waste disposal legislation and any local authority requirements.[1] Do not allow the product to enter drains or surface water.[3] For specific disposal instructions, consult your institution's environmental health and safety department.
-
Empty Containers: Empty chemical containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, with the chemical label fully defaced.
Caption: Disposal Plan for this compound and Contaminated Materials.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
